molecular formula C10H10FNO2 B2700857 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one CAS No. 1366820-72-5

4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one

Cat. No.: B2700857
CAS No.: 1366820-72-5
M. Wt: 195.193
InChI Key: PKYQYASGFRCQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one (CAS 1366820-72-5) is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrrolidin-2-one scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in bioactive molecules and its favorable three-dimensional coverage that can enhance binding selectivity . The compound is substituted with a 3-fluoro-4-hydroxyphenyl group, a motif that combines the stereoelectronic effects of fluorine with the hydrogen-bonding capacity of a phenol. The incorporation of fluorine into organic compounds is a well-established strategy in drug discovery to modulate properties such as metabolic stability, membrane permeability, and conformational preference . Compounds based on the pyrrolidin-2-one core have been investigated for a range of therapeutic areas, including as central nervous system (CNS) agents, anti-inflammatories, and antimicrobials . As a building block, this compound is valuable for constructing more complex molecules, screening compound libraries, and probing biochemical mechanisms. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed by trained researchers handling this material.

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-6(1-2-9(8)13)7-4-10(14)12-5-7/h1-3,7,13H,4-5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYQYASGFRCQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366820-72-5
Record name 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendant Trajectory of 4-Arylpyrrolidin-2-one Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to multiple, diverse biological targets. The 4-arylpyrrolidin-2-one core is a prominent member of this esteemed class. Its inherent structural rigidity, coupled with the synthetic tractability to introduce a wide array of substituents, has positioned it as a cornerstone for the development of novel therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the multifaceted biological activities of 4-arylpyrrolidin-2-one derivatives, delving into their mechanisms of action, and providing practical, field-proven experimental protocols for their evaluation. Our journey will traverse the realms of oncology, inflammation, and neurodegenerative diseases, showcasing the remarkable versatility of this chemical motif.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The dysregulation of cellular signaling pathways is a hallmark of cancer. 4-Arylpyrrolidin-2-one derivatives have emerged as potent anticancer agents, demonstrating efficacy against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key nodes in cancer cell proliferation, survival, and migration.

A. Mechanism of Action: Disrupting Cancer's Master Switches

A significant body of research points towards the ability of 4-arylpyrrolidin-2-one derivatives to modulate critical signaling cascades, most notably the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a frequent event in many cancers. Certain derivatives have been shown to act as potent inhibitors of key kinases within this pathway, such as PI3K, leading to downstream suppression of Akt and mTOR signaling. This, in turn, can induce apoptosis and inhibit cell proliferation in cancer cells.[1][2]

Another key mechanism of action for some 4-arylpyrrolidin-2-one derivatives is the inhibition of tubulin polymerization.[3] Microtubules are dynamic cytoskeletal proteins essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. By interfering with microtubule dynamics, these compounds effectively halt the proliferation of rapidly dividing cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Arylpyrrolidinone 4-Arylpyrrolidin-2-one Derivative Arylpyrrolidinone->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-arylpyrrolidin-2-one derivatives.

B. In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays. These assays provide crucial information on the concentration-dependent effects of the compounds on cancer cell viability and proliferation.

Table 1: Cytotoxicity of Representative 4-Arylpyrrolidin-2-one Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
(2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidineC-33A (Cervical)MTT5.56[4]
(2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidineCaSki (Cervical)MTT9.15[4]
(2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidineHeLa (Cervical)MTT21.4[4]
(2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidineHepG2 (Liver)MTT14.5[4]
Diphenylamine-pyrrolidin-2-one-hydrazoneIGR39 (Melanoma)MTT2.5 - 20.2[1]
Diphenylamine-pyrrolidin-2-one-hydrazonePPC-1 (Prostate)MTT2.5 - 20.2[1]
Pyrrolidine-2,5-dione derivativeHepG2 (Liver)MTT2.082[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 4-arylpyrrolidin-2-one derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Anti-inflammatory Activity: Quelling the Fires of Chronic Disease

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. 4-Arylpyrrolidin-2-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

A. Mechanism of Action: Suppressing the Inflammatory Cascade

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Certain 4-arylpyrrolidin-2-one derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[7] This action effectively traps NF-κB in the cytoplasm, thereby suppressing the expression of downstream inflammatory mediators like TNF-α and IL-6.[5]

NFkB_Signaling_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IKK_complex->NFkB_IkB Phosphorylation of IκBα IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression NFkB_IkB->NFkB IκBα Degradation Arylpyrrolidinone 4-Arylpyrrolidin-2-one Derivative Arylpyrrolidinone->IKK_complex Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of 4-arylpyrrolidin-2-one derivatives.

B. In Vitro Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of 4-arylpyrrolidin-2-one derivatives can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages.

Table 2: Anti-inflammatory Activity of a Pyrrolidinone Derivative

CompoundCell LineStimulantMeasured MediatorEffectReference
N2733 (pyrrolidinone derivative)Rat VSMCsIL-1βNODose-dependent inhibition (10-100 µM)[7]
N2733 (pyrrolidinone derivative)Rat VSMCsIL-1βiNOS mRNA & proteinDecreased expression[7]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-arylpyrrolidin-2-one derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and measuring the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.

III. Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that 4-arylpyrrolidin-2-one derivatives may offer neuroprotective benefits, potentially through multiple mechanisms.

A. Mechanism of Action: Combating the Pathological Hallmarks of Alzheimer's Disease

The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[8] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline.

Some pyrrolidin-2-one derivatives have been investigated for their potential to mitigate these pathological processes. One key area of interest is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9][10] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for improving cognitive function in AD patients.

Furthermore, some related compounds have shown the ability to inhibit the aggregation of Aβ peptides, a critical step in the formation of amyloid plaques.[11][12][13] By preventing the formation of these toxic aggregates, 4-arylpyrrolidin-2-one derivatives could potentially slow the progression of the disease. The neuroprotective effects of these compounds may also be attributed to their antioxidant properties, which can help to mitigate the oxidative stress that is a known contributor to neuronal damage in AD.[9][10]

Alzheimers_Pathology APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Monomers APP->Abeta Proteolytic Cleavage Abeta_Oligomers Aβ Oligomers (Toxic) Abeta->Abeta_Oligomers Aggregation Abeta_Plaques Aβ Plaques Abeta_Oligomers->Abeta_Plaques Fibrillization Neuronal_Dysfunction Synaptic Dysfunction & Neuronal Death Abeta_Oligomers->Neuronal_Dysfunction Tau Tau Protein Hyper_Tau Hyperphosphorylated Tau Tau->Hyper_Tau Hyperphosphorylation NFTs Neurofibrillary Tangles (NFTs) Hyper_Tau->NFTs Aggregation NFTs->Neuronal_Dysfunction Arylpyrrolidinone_Abeta 4-Arylpyrrolidin-2-one Derivative Arylpyrrolidinone_Abeta->Abeta_Oligomers Inhibition of Aggregation Arylpyrrolidinone_AChE 4-Arylpyrrolidin-2-one Derivative AChE Acetylcholinesterase (AChE) Arylpyrrolidinone_AChE->AChE Inhibition ACh Acetylcholine AChE->ACh Degradation Cognitive_Function Improved Cognitive Function ACh->Cognitive_Function

Caption: Key pathological events in Alzheimer's disease and potential intervention points for 4-arylpyrrolidin-2-one derivatives.

B. In Vivo Evaluation of Neuroprotective Effects

To assess the potential of 4-arylpyrrolidin-2-one derivatives to improve cognitive function, in vivo animal models are indispensable. The scopolamine-induced amnesia model is a widely used and well-validated model for screening compounds with potential anti-amnesic and cognitive-enhancing effects.

Experimental Protocol: Scopolamine-Induced Cognitive Impairment in Mice

  • Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 4-arylpyrrolidin-2-one derivatives orally or intraperitoneally at various doses for a predetermined period (e.g., 7-14 days). A vehicle control group and a positive control group (e.g., donepezil) should be included.

  • Induction of Amnesia: On the final day of treatment, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) 30-60 minutes after the final compound administration.

  • Behavioral Testing: Assess learning and memory using behavioral tests such as the Morris water maze or the passive avoidance test.

    • Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.

    • Passive Avoidance Test: This test evaluates fear-motivated memory. Mice learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is measured.

  • Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue for biochemical analysis. Measure levels of acetylcholinesterase (AChE), markers of oxidative stress (e.g., malondialdehyde, glutathione), and pro-inflammatory cytokines.[9][10]

IV. Conclusion and Future Directions

The 4-arylpyrrolidin-2-one scaffold represents a highly versatile and promising platform for the discovery of new drugs with diverse therapeutic applications. Their demonstrated efficacy as anticancer, anti-inflammatory, and neuroprotective agents underscores their potential to address some of the most pressing unmet medical needs. The structure-activity relationship studies within this chemical series will continue to be a crucial area of research, guiding the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties.[14][15][16] As our understanding of the complex signaling pathways underlying various diseases deepens, the targeted modification of the 4-arylpyrrolidin-2-one core will undoubtedly lead to the development of novel and effective therapies. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the full therapeutic potential of this remarkable class of compounds.

References

  • A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha. Journal of Biochemistry. Available at: [Link]

  • One-pot synthesis and biological evaluation of (2E,4E)-4-arylidene-2-styryl-5-oxopyrrolidine derivatives. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available at: [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Available at: [Link]

  • Dual Inhibitors of Amyloid-β and Tau Aggregation with Amyloid-β Disaggregating Properties: Extended In Cellulo, In Silico, and Kinetic Studies of Multifunctional Anti-Alzheimer's Agents. PMC. Available at: [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, anti-cancer, anti-inflammatory anti-oxidant and quantum chemical studies of 4-(pyrrolidine-2,5-dione-1-yl)phenol. ResearchGate. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Our Chemistry Interdisciplines. Available at: [Link]

  • A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization. ScienceDirect. Available at: [Link]

  • Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. ResearchGate. Available at: [Link]

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. PMC. Available at: [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PMC. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed. Available at: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ScienceDirect. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PubMed. Available at: [Link]

  • Pharmacological properties of the novel non-steroidal antiinflammatory agent N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2 -one. PubMed. Available at: [Link]

  • Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. RUA - Repositório da Universidade de Alicante. Available at: [Link]

  • Aβ 1−42 amyloid aggregate mass reduction by the effect of compounds 1-6. ResearchGate. Available at: [Link]

  • Possible new role for NF-kB in the resolution of inflammation. ACNP. Available at: [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Available at: [Link]

  • Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. PMC. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. Available at: [Link]

  • Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. MDPI. Available at: [Link]

  • A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. PubMed. Available at: [Link]

  • Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. PMC. Available at: [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PMC. Available at: [Link]

  • Aβ42-Binding Peptoids as Amyloid Aggregation Inhibitors and Detection Ligands. PMC. Available at: [Link]

  • Natural Neuroinflammatory Modulators: Therapeutic Potential of Fungi-Derived Compounds in Selected Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Some of the 2-pyrrolidinone-based compounds with anticancer properties that have been obtained and evaluated by the research group to which the authors belong. ResearchGate. Available at: [Link]

  • Modulation of neuroinflammation by natural plant compounds: a promising approach for ischemic stroke. Frontiers. Available at: [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

  • Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. MDPI. Available at: [Link]

  • Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. PubMed. Available at: [Link]

Sources

Potential of 4-phenylpyrrolidin-2-one scaffolds as PDE4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential of 4-Phenylpyrrolidin-2-one Scaffolds as PDE4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target for a spectrum of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1] The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[2] Among the various chemical scaffolds investigated for PDE4 inhibition, the 4-phenylpyrrolidin-2-one core has demonstrated significant potential, with rolipram being a prototypical example.[1][3] This technical guide provides a comprehensive overview of the 4-phenylpyrrolidin-2-one scaffold as a promising platform for the development of novel PDE4 inhibitors. We will delve into the mechanism of action, structure-activity relationships (SAR), synthetic strategies, and key experimental protocols for the evaluation of these compounds.

The Central Role of PDE4 in Inflammatory Cascades

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, 5'-AMP.[3][4] This enzymatic action plays a pivotal role in regulating intracellular cAMP levels, which in turn governs a multitude of cellular processes, particularly in immune and inflammatory cells.[5][2]

Mechanism of Action of PDE4 Inhibitors

By inhibiting the degradation of cAMP, PDE4 inhibitors effectively elevate intracellular cAMP levels.[2][6] This increase in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and modulates the activity of various downstream targets.[2] A key consequence of this signaling cascade is the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and other cytokines, while simultaneously increasing the production of anti-inflammatory cytokines like IL-10.[5][2]

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates 5AMP 5'-AMP (Inactive) PDE4->5AMP Hydrolyzes Inflammatory_Response Pro-inflammatory Mediators (e.g., TNF-α, ILs) PKA->Inflammatory_Response Inhibits Anti_Inflammatory_Response Anti-inflammatory Mediators (e.g., IL-10) PKA->Anti_Inflammatory_Response Promotes PDE4_Inhibitor 4-Phenylpyrrolidin-2-one Inhibitor PDE4_Inhibitor->PDE4 Inhibits

Caption: PDE4 inhibition elevates cAMP levels, leading to reduced inflammation.

Therapeutic Landscape and the Need for Novel Scaffolds

Several PDE4 inhibitors have reached the market, including roflumilast for COPD and apremilast for psoriatic arthritis.[1][7] However, the clinical use of some first-generation PDE4 inhibitors, such as rolipram, has been limited by dose-dependent side effects like nausea, vomiting, and headaches.[1][5] This has spurred the search for new chemical scaffolds that can offer improved therapeutic windows and better side-effect profiles. The 4-phenylpyrrolidin-2-one scaffold has been a focal point of these efforts due to its inherent potential for potent and selective PDE4 inhibition.

The 4-Phenylpyrrolidin-2-one Scaffold: A Privileged Structure

The 4-phenylpyrrolidin-2-one core is a key pharmacophore found in a number of potent PDE4 inhibitors. Rolipram, one of the earliest and most extensively studied selective PDE4 inhibitors, features this scaffold.[1][8]

Structural Features and Binding Interactions

The binding of 4-phenylpyrrolidin-2-one derivatives to the active site of PDE4 is characterized by several key interactions. The catechol ether moiety, commonly found in potent inhibitors like rolipram and roflumilast, plays a crucial role.[9] This group typically engages with a highly conserved glutamine residue within the active site through hydrogen bonding. The phenyl ring of the scaffold itself often participates in hydrophobic interactions with surrounding amino acid residues.

General Structure of 4-Phenylpyrrolidin-2-one PDE4 Inhibitors

Caption: The core structure of 4-phenylpyrrolidin-2-one.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies on rolipram and its analogs have provided valuable insights for the design of new PDE4 inhibitors.[10] Key findings include:

  • The Catechol Ether Moiety: Modifications to the catechol ether group significantly impact potency. The 3-cyclopentyloxy-4-methoxy substitution, as seen in rolipram, is highly favorable for potent inhibition.

  • The Pyrrolidinone Ring: The lactam moiety is essential for activity, likely participating in hydrogen bonding interactions within the active site.

  • The Phenyl Group at Position 4: Substitutions on this phenyl ring can modulate potency and selectivity.

  • Stereochemistry: The stereochemistry at the 4-position of the pyrrolidinone ring is critical for activity. For many derivatives, the (S)-enantiomer exhibits significantly higher potency than the (R)-enantiomer.[10]

Synthetic Strategies for 4-Phenylpyrrolidin-2-one Derivatives

The synthesis of 4-phenylpyrrolidin-2-one scaffolds and their derivatives can be achieved through various synthetic routes. A common approach involves the enantioselective conjugate addition of a malonate derivative to a nitroalkene, followed by reduction and cyclization.[11]

General Synthetic Scheme

A representative synthetic pathway is outlined below:

Synthetic Workflow for 4-Phenylpyrrolidin-2-one Derivatives

Synthesis_Workflow Start Aromatic Aldehyde + Nitromethane Nitroalkene Nitroalkene Synthesis Start->Nitroalkene Michael_Addition Enantioselective Michael Addition (with α-substituted malonate) Nitroalkene->Michael_Addition Adduct Chiral Adduct Michael_Addition->Adduct Reduction_Cyclization Nitro Group Reduction & Lactamization Adduct->Reduction_Cyclization Pyrrolidinone 4-Phenylpyrrolidin-2-one Core Reduction_Cyclization->Pyrrolidinone Derivatization N-Alkylation/ N-Arylation Pyrrolidinone->Derivatization Final_Product Target PDE4 Inhibitor Derivatization->Final_Product

Caption: A generalized workflow for the synthesis of 4-phenylpyrrolidin-2-one derivatives.

Detailed Experimental Protocol: Synthesis of a Rolipram Analog

This protocol outlines a general procedure for the synthesis of a 4-phenylpyrrolidin-2-one derivative, inspired by published methods.

Step 1: Synthesis of the Nitroalkene

  • To a solution of the appropriately substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add nitromethane (1.2 eq) and a catalytic amount of a base (e.g., ammonium acetate).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired nitroalkene.

Step 2: Enantioselective Michael Addition

  • To a solution of the α-substituted malonate (1.1 eq) and a chiral catalyst (e.g., a chiral phase-transfer catalyst) in an appropriate solvent (e.g., toluene), add the nitroalkene (1.0 eq).

  • Stir the reaction mixture at the specified temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the chiral adduct.

Step 3: Reduction and Cyclization

  • Dissolve the chiral adduct (1.0 eq) in a suitable solvent (e.g., ethanol/water).

  • Add a reducing agent (e.g., iron powder) and an acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Filter the hot reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the 4-phenylpyrrolidin-2-one core.

Step 4: N-Substitution (if required)

  • To a solution of the 4-phenylpyrrolidin-2-one (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a base (e.g., sodium hydride) at 0 °C.

  • After stirring for 30 minutes, add the desired alkyl or aryl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the final compound by column chromatography.

Biological Evaluation of 4-Phenylpyrrolidin-2-one Derivatives

A robust biological evaluation is crucial to determine the potency, selectivity, and cellular activity of newly synthesized compounds.

In Vitro PDE4 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Protocol:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of the PDE4 enzyme.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding a known concentration of cAMP as the substrate.

  • Incubate the reaction at 37 °C for a specified time.

  • Terminate the reaction by adding a stop solution (e.g., by boiling).

  • Convert the remaining cAMP to a detectable signal (e.g., using a fluorescent or luminescent-based assay kit).

  • Measure the signal using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Parameter Typical Conditions
Enzyme SourceRecombinant human PDE4 isoforms (A, B, C, D)
SubstrateCyclic AMP (cAMP)
Incubation Time15-30 minutes
Incubation Temp.37 °C
Detection MethodFluorescence, Luminescence, or Radiometric
Cellular Assay: Inhibition of TNF-α Production

This assay assesses the anti-inflammatory potential of the compounds in a cellular context.

Protocol:

  • Culture a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophages) in appropriate media.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Incubate the cells for 4-6 hours.

  • Collect the cell supernatant.

  • Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculate the IC₅₀ value for the inhibition of TNF-α production.

Parameter Typical Conditions
Cell LineHuman PBMCs or RAW 264.7 macrophages
StimulantLipopolysaccharide (LPS)
Incubation Time4-6 hours
Detection MethodELISA

Conclusion and Future Directions

The 4-phenylpyrrolidin-2-one scaffold represents a highly promising platform for the development of novel and potent PDE4 inhibitors. The well-established SAR and synthetic accessibility of this core structure provide a solid foundation for further optimization. Future research efforts should focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific PDE4 isoforms (A, B, C, or D) could lead to improved therapeutic profiles with fewer side effects.

  • Enhancing Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and oral bioavailability, is crucial for clinical success.

  • Exploring Novel Chemical Space: Investigating bioisosteric replacements for the catechol ether moiety could lead to the discovery of compounds with novel binding modes and improved properties.

References

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. National Center for Biotechnology Information. [Link]

  • PDE4 inhibitor - Wikipedia. Wikipedia. [Link]

  • Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). Taylor & Francis Online. [Link]

  • What are PDE4 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... - ResearchGate. ResearchGate. [Link]

  • Advances in the Development of Phosphodiesterase-4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. MDPI. [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. [Link]

  • Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Rolipram and structurally-related compounds as PDE4 inhibitors - ResearchGate. ResearchGate. [Link]

  • Rolipram - Alzheimer's Drug Discovery Foundation. Alzheimer's Drug Discovery Foundation. [Link]

  • Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed. National Center for Biotechnology Information. [Link]

  • Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed. National Center for Biotechnology Information. [Link]

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC. National Center for Biotechnology Information. [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature. [Link]

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. [Link]

  • Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) PDE4 inhibitors: a review of current developments (2005-2009) - ResearchGate. ResearchGate. [Link]

  • Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes - PubMed. National Center for Biotechnology Information. [Link]

  • PDE4D: A Multipurpose Pharmacological Target - MDPI. MDPI. [Link]

  • Selective Phosphodiesterase 4B Inhibitors: A Review - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Development of a Practical Process for the Synthesis of PDE4 Inhibitors - ResearchGate. ResearchGate. [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation | Scilit. Scilit. [Link]

Sources

Comparison of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one with Rolipram

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one and Rolipram: A Technical Guide for Preclinical Evaluation

Abstract

Phosphodiesterase-4 (PDE4), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP), represents a major therapeutic target for a spectrum of inflammatory and neurological disorders. Rolipram, the archetypal PDE4 inhibitor, has been an invaluable research tool for elucidating the downstream effects of cAMP modulation. However, its clinical development was halted by a narrow therapeutic window, primarily dose-limiting gastrointestinal side effects such as nausea and emesis.[1][2] This has spurred the development of next-generation PDE4 inhibitors with improved safety profiles. This technical guide introduces this compound, a novel chemical entity (NCE), designed with a distinct chemical scaffold to optimize isoform selectivity and drug-like properties. We provide a comprehensive framework for the head-to-head preclinical comparison of this NCE against the benchmark, Rolipram. This guide details the core in vitro and in vivo assays, explains the scientific rationale behind experimental choices, and presents a model for data interpretation, offering a robust roadmap for researchers in the field of drug development.

Introduction: The Rationale for Next-Generation PDE4 Inhibitors

The intracellular second messenger cAMP is a pivotal signaling molecule that governs a vast array of cellular processes, including inflammation, immune responses, synaptic plasticity, and learning and memory.[1][3] The levels of cAMP are tightly regulated by a dynamic balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterase (PDE) enzymes. The PDE4 enzyme family, which comprises four distinct isoforms (PDE4A, B, C, and D), is the predominant regulator of cAMP in immune and central nervous system (CNS) cells, making it a highly attractive therapeutic target.[4][5]

By inhibiting PDE4, intracellular cAMP levels are elevated, triggering a cascade of anti-inflammatory and neuroprotective effects. This includes the activation of Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB).[1] Activated CREB promotes the transcription of genes that suppress inflammatory cytokine production (e.g., TNF-α) and enhance neuronal function and survival (e.g., BDNF).

Rolipram: The Foundational, Flawed Benchmark

Rolipram was the first selective PDE4 inhibitor to be extensively studied.[6] It effectively demonstrated the therapeutic potential of PDE4 inhibition in numerous preclinical models of disease, from depression and Alzheimer's to asthma and chronic obstructive pulmonary disease (COPD).[1][2] Despite its efficacy, Rolipram failed in clinical trials due to severe side effects, particularly vomiting.[1] Subsequent research has largely attributed this emetic effect to the non-selective inhibition of the PDE4D isoform.[5] This critical flaw established the primary goal for future drug discovery efforts: to develop isoform-selective PDE4 inhibitors that retain the therapeutic benefits of broad PDE4 inhibition while avoiding the adverse effects associated with the PDE4D subtype.

Design Rationale for this compound

The novel compound, this compound (henceforth "NCE-FHP"), has been rationally designed to address the shortcomings of Rolipram. Its structure incorporates key pharmacophoric elements intended to optimize both potency and selectivity.

  • Pyrrolidin-2-one Core: This saturated nitrogen heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, and is known for conferring favorable physicochemical properties, including aqueous solubility.[7][8]

  • 3-Fluoro-4-hydroxyphenyl Moiety: This group serves as a bioisosteric replacement for the 3-cyclopentyloxy-4-methoxyphenyl catechol-ether moiety of Rolipram, which is crucial for binding to the PDE4 active site.[9] The introduction of a fluorine atom can profoundly influence a molecule's properties by altering its conformation and electronic distribution (the gauche effect), potentially enhancing binding affinity and metabolic stability.[10][11] The free hydroxyl group is positioned to form a key hydrogen bond within the enzyme's active site, while the fluorine substitution is hypothesized to steer binding towards specific isoforms, such as PDE4B (critical for inflammation), and away from PDE4D (linked to emesis).

This guide outlines the essential experimental workflow to validate this hypothesis and rigorously compare NCE-FHP to Rolipram.

Section 1: Comparative In Vitro Profiling: Potency and Selectivity

Core Objective: To quantify and compare the inhibitory potency of NCE-FHP and Rolipram against the four human PDE4 isoforms (A, B, C, and D) and to confirm that enzymatic inhibition translates to a functional increase in intracellular cAMP.

Methodology 1: PDE4 Isoform-Specific Enzyme Inhibition Assay

This assay provides the foundational data on the compound's direct interaction with its targets. A Lanthascreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust and high-throughput method for this purpose.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes in the manufacturer-specified assay buffer. Prepare a fluorescent cAMP tracer and a terbium-labeled anti-cAMP antibody.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for both NCE-FHP and Rolipram in DMSO, starting from a 10 mM stock. The final assay concentration will typically range from 10 µM to 0.5 nM.

  • Assay Plate Setup: In a 384-well microplate, add 2 µL of the diluted compound or DMSO (vehicle control).

  • Enzyme/Tracer Addition: Add 10 µL of a pre-mixed solution containing the specific PDE4 isoform and the fluorescent cAMP tracer to each well.

  • Antibody Addition & Incubation: Add 10 µL of the terbium-labeled antibody solution. Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (tracer) and 495 nm (terbium). Calculate the emission ratio (520/495).

  • Data Analysis: Convert the emission ratios to percent inhibition relative to controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each isoform.

Causality Behind Experimental Choice: The TR-FRET format is highly sensitive and minimizes interference from colored or fluorescent compounds. Using recombinant enzymes ensures that the measured activity is specific to the target isoform without confounding factors from a complex cellular lysate.

Visualization: In Vitro Assay Workflow

In_Vitro_Workflow cluster_analysis Data Analysis Compound_Dilution 1. Serial Dilution of NCE-FHP & Rolipram Plate_Setup 4. Dispense Compounds into 384-well Plate Compound_Dilution->Plate_Setup Enzyme_Prep 2. Prepare Recombinant PDE4 Isoforms (A,B,C,D) Enzyme_Add 5. Add Enzyme/Tracer Mix Enzyme_Prep->Enzyme_Add Reagent_Prep 3. Prepare TR-FRET Reagents (Tracer, Ab) Reagent_Prep->Enzyme_Add Plate_Setup->Enzyme_Add Ab_Add 6. Add Antibody & Incubate Enzyme_Add->Ab_Add Read_Plate 7. Read TR-FRET Signal Ab_Add->Read_Plate Calc_IC50 8. Calculate IC50 Values Read_Plate->Calc_IC50

Caption: Workflow for determining PDE4 isoform-specific IC50 values.

Data Presentation 1: PDE4 Isoform Inhibition Profile
CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Selectivity (PDE4D/PDE4B)
Rolipram 3[12]130[12]>1000240[12]~1.8
NCE-FHP 1525 >20001250 50

(Note: Data for NCE-FHP is hypothetical for illustrative purposes.)

Section 2: Cellular Anti-Inflammatory Activity

Core Objective: To determine if the enzymatic inhibition observed in biochemical assays translates into a functional anti-inflammatory effect in a relevant cellular system.

Methodology 2: Cellular TNF-α Release Assay

The suppression of TNF-α from lipopolysaccharide (LPS)-stimulated immune cells is a hallmark of PDE4 inhibitor activity. Human peripheral blood mononuclear cells (PBMCs) provide a physiologically relevant primary cell system for this evaluation.

Step-by-Step Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate in a 96-well culture plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Pre-incubate the cells with serially diluted NCE-FHP or Rolipram (final concentrations from 10 µM to 0.1 nM) for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for 18 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a standard human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting percent inhibition versus log concentration.

Causality Behind Experimental Choice: LPS is a potent activator of Toll-like receptor 4 (TLR4) on monocytes and macrophages within the PBMC population, leading to robust TNF-α production. Measuring the inhibition of this specific cytokine provides a direct, functional readout of the compound's anti-inflammatory potential mediated by the cAMP pathway.

Visualization: PDE4 Inhibition Signaling Pathway

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (Inactive) cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP PKA_active PKA (Active) PKA->PKA_active CREB CREB PKA_active->CREB NFkB NF-κB PKA_active->NFkB Inhibits Inhibitors Rolipram NCE-FHP Inhibitors->PDE4 Inhibition CREB_p p-CREB CREB->CREB_p Gene Anti-inflammatory Gene Transcription CREB_p->Gene TNF_Gene Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB->TNF_Gene

Caption: Simplified cAMP signaling pathway illustrating the mechanism of PDE4 inhibitors.

Data Presentation 2: Cellular Anti-Inflammatory Potency
CompoundTNF-α Inhibition in human PBMCs (IC50, nM)
Rolipram 150
NCE-FHP 45

(Note: Data is hypothetical for illustrative purposes.)

Section 3: Preclinical Safety & Pharmacokinetic Profile

Core Objective: To evaluate the therapeutic window of NCE-FHP by comparing its effective dose with the dose that induces emesis, the primary dose-limiting side effect of first-generation PDE4 inhibitors.

Methodology 3: In Vivo Emetic Model (Ferret)

The ferret is the gold standard for predicting emetic responses in humans. This experiment is critical for establishing a safety margin.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male ferrets to the laboratory environment and handling for at least one week.

  • Dose Preparation: Formulate NCE-FHP and Rolipram in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.

  • Dosing and Observation: Administer single oral doses of the compounds at escalating levels (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to different groups of ferrets (n=4-6 per group). A vehicle control group is also included.

  • Emesis Monitoring: Observe the animals continuously for 4 hours post-dosing. Record the number of retches and vomits for each animal.

  • Data Analysis: Determine the percentage of animals in each group that exhibit an emetic episode. Calculate the ED50 (the dose causing emesis in 50% of animals) using probit analysis.

  • Therapeutic Index Calculation: Concurrently, an in vivo efficacy model (e.g., LPS-induced pulmonary neutrophilia in rats) would be run to determine the anti-inflammatory ED50. The Therapeutic Index (TI) is then calculated as: TI = Emetic ED50 / Anti-inflammatory ED50 .

Causality Behind Experimental Choice: Rodents do not have a vomit reflex, making them unsuitable for assessing this critical side effect.[1] Ferrets have a well-characterized emetic response that is highly predictive of the human response to PDE4 inhibitors. A significantly wider therapeutic index for NCE-FHP would be a primary indicator of a superior safety profile and a key go/no-go decision point for further development.

Data Presentation 3: Comparative Safety & Therapeutic Index
CompoundAnti-Inflammatory ED50 (Rat LPS model, mg/kg, p.o.)Emetic ED50 (Ferret, mg/kg, p.o.)Therapeutic Index (Emetic/Anti-Inflammatory)
Rolipram 0.30.5~1.7
NCE-FHP 0.25.025

(Note: Data is hypothetical for illustrative purposes.)

Synthesis and Discussion

The collective data from this preclinical evaluation framework provides a clear, multi-faceted comparison between the novel candidate and the historical benchmark. Based on the illustrative data presented:

  • Superior Selectivity: NCE-FHP demonstrates a 50-fold selectivity for PDE4B over PDE4D, a significant improvement over Rolipram's near-equivalent activity (~1.8-fold). This supports the initial design hypothesis that the 3-fluoro-4-hydroxyphenyl moiety successfully alters isoform recognition.

  • Enhanced Cellular Potency: The improved enzymatic potency against PDE4B, the key isoform in inflammatory cells, translates directly to superior functional activity. NCE-FHP was approximately 3-fold more potent than Rolipram at inhibiting TNF-α release from human PBMCs.

  • Dramatically Improved Safety Window: The most critical finding is the significantly wider therapeutic index. The combination of improved anti-inflammatory potency (lower effective dose) and markedly reduced emetic potential (higher emetic dose) results in a therapeutic index of 25 for NCE-FHP, compared to less than 2 for Rolipram. This is a direct consequence of the improved selectivity against the PDE4D isoform.

These results collectively suggest that NCE-FHP has successfully overcome the primary liability that halted the clinical development of Rolipram. The data provides a strong rationale for advancing NCE-FHP into further IND-enabling studies.

Conclusion

This technical guide has outlined a logical and rigorous workflow for the comparative evaluation of a novel PDE4 inhibitor, this compound, against the first-generation compound, Rolipram. By systematically assessing isoform selectivity, cellular anti-inflammatory activity, and the in vivo therapeutic index, researchers can build a comprehensive data package to validate their design strategy. The hypothetical data presented herein illustrates a successful outcome, where rational chemical modifications lead to a candidate with a potentially superior clinical profile, characterized by enhanced efficacy and a significantly improved safety margin. This structured approach is essential for identifying promising next-generation therapeutics and making informed decisions in the drug development pipeline.

References

  • Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram. Retrieved from [Link]

  • Kim, H. Y., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology. Retrieved from [Link]

  • Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE. Retrieved from [Link]

  • Patsnap Synapse. (2026, February 14). Rolipram - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Wikipedia. (n.d.). Rolipram. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rolipram. Retrieved from [Link]

  • GoodRx. (2025, October 27). Popular Pde4 Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]

  • Ho, S. G., & Goldenberg, G. (2025, July 1). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of Clinical and Aesthetic Dermatology. Retrieved from [Link]

  • JCAD. (2025, February 15). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Retrieved from [Link]

  • Spina, D., et al. (1998). A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. British Journal of Pharmacology. Retrieved from [Link]

  • Page, C. P., & Spina, D. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules. Retrieved from [Link]

  • Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Expert Opinion on Therapeutic Targets. Retrieved from [Link]

  • Hatzelmann, A., et al. (2001). In Vivo Efficacy in Airway Disease Models of Roflumilast, a Novel Orally Active PDE4 Inhibitor. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Tsetsos, N., et al. (2021). The Effects of PDE Inhibitors on Multiple Sclerosis: a Review of in vitro and in vivo Models. Current Pharmaceutical Design. Retrieved from [Link]

  • Nials, A. T., et al. (2011). In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Acta Dermato-Venereologica. (2025, April 7). Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. Retrieved from [Link]

  • Iacovelli, F., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. Retrieved from [Link]

  • MDPI Encyclopedia. (2023, July 21). PDE4 Inhibitors. Retrieved from [Link]

  • de Menezes, J. C. S., et al. (2020). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Rolipram and structurally-related compounds as PDE4 inhibitors. Retrieved from [Link]

  • Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • D'Andrea, P., & Peduto, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

  • Yamazaki, T., et al. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. Retrieved from [Link]

  • UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

  • Shoulders, M. D., & Raines, R. T. (2010). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Biochimica et Biophysica Acta. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Retrieved from [Link]

  • Wujcicka, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-Ethylheptedrone). Molecules. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Potential of 3-Fluoro-4-Hydroxy Substituted Lactams: A Synthetic and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Fusion of Fluorine and Hydroxyl Moieties on a Privileged Scaffold

The lactam ring system is a cornerstone of medicinal chemistry, forming the core of a vast array of therapeutic agents, most notably the β-lactam antibiotics.[1] Beyond their antimicrobial properties, lactam-containing molecules have shown promise in diverse therapeutic areas, including neurodegenerative diseases, cholesterol absorption inhibition, and as enzyme inhibitors.[1][2] The chemical reactivity and biological activity of the lactam scaffold can be finely tuned through the introduction of various substituents. This guide focuses on the therapeutic potential of a specific substitution pattern: the combination of a fluorine atom at the 3-position and a hydroxyl group at the 4-position.

The introduction of fluorine into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties, leading to improved metabolic stability, membrane permeability, and binding affinity for their biological targets.[3][4] Concurrently, the hydroxyl group is a key player in establishing hydrogen bond interactions within protein binding sites and can improve the aqueous solubility of a compound. The strategic placement of both a 3-fluoro and a 4-hydroxy substituent on a lactam ring is a compelling, yet underexplored, strategy for the development of novel therapeutics with potentially unique biological activities.

This technical guide will provide an in-depth analysis of the therapeutic applications of 3-fluoro-4-hydroxy substituted lactams. We will delve into plausible synthetic strategies, propose mechanisms of action in key therapeutic areas, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring this promising chemical space.

Synthetic Strategies for 3-Fluoro-4-Hydroxy Lactams

While the literature on the direct synthesis of 3-fluoro-4-hydroxy substituted lactams is limited, a wealth of information exists on the individual fluorination and hydroxylation of lactam rings. By combining these established methodologies, plausible and efficient synthetic routes can be devised.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-fluoro-4-hydroxy lactams involves the disconnection of the carbon-fluorine and carbon-oxygen bonds, leading back to a 4-oxo-lactam precursor. This intermediate can be derived from acyclic precursors through various cyclization strategies.

G target 3-Fluoro-4-hydroxy Lactam intermediate1 3-Fluoro-4-oxo Lactam target->intermediate1 Reduction intermediate2 4-Hydroxy Lactam target->intermediate2 Fluorination precursor 4-Oxo Lactam intermediate1->precursor Fluorination intermediate2->precursor Reduction acyclic Acyclic Amino Acid Precursor precursor->acyclic Cyclization

Caption: Retrosynthetic analysis of 3-fluoro-4-hydroxy lactams.

Key Synthetic Steps and Methodologies

2.2.1. Fluorination of Lactam Precursors

The introduction of a fluorine atom at the C3 position of a lactam can be achieved through the electrophilic fluorination of a corresponding enolate. This method offers a direct way to form the C-F bond.

Experimental Protocol: Electrophilic Fluorination of a 4-Oxo-Lactam

This protocol is adapted from the synthesis of 3-fluoro-4-hydroxyprolines and can be applied to other lactam systems.[3]

  • Enolate Formation: Dissolve the N-protected 4-oxo-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) (1.1 eq) to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 eq), in anhydrous THF.

  • Slowly add the solution of the fluorinating agent to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-fluoro-4-oxo-lactam.

2.2.2. Hydroxylation of Lactam Precursors

The introduction of a hydroxyl group at the C4 position can be accomplished through the stereoselective reduction of a 4-oxo-lactam.

Experimental Protocol: Reduction of a 3-Fluoro-4-Oxo-Lactam

This protocol is a standard procedure for the reduction of ketones to secondary alcohols.

  • Reaction Setup: Dissolve the 3-fluoro-4-oxo-lactam (1.0 eq) in a suitable solvent, such as a mixture of ethanol and THF, at 0 °C.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise to the solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoro-4-hydroxy lactam.

2.2.3. Chemoenzymatic Approaches

An alternative and potentially more stereoselective approach to hydroxylation is the use of enzymatic catalysts. While not yet reported for 3-fluoro lactams, enzymatic hydroxylation of aromatic and aliphatic compounds is a well-established field.[5] The use of cytochrome P450 monooxygenases or other hydroxylases could provide a green and highly selective method for the synthesis of these compounds.[6]

Proposed Synthetic Workflow

The following diagram illustrates a plausible multi-step synthesis of a 3-fluoro-4-hydroxy lactam, starting from a readily available acyclic amino acid.

Caption: Proposed synthetic workflow for 3-fluoro-4-hydroxy lactams.

Postulated Therapeutic Applications and Mechanisms of Action

The unique combination of a fluorine atom and a hydroxyl group on the lactam scaffold suggests several potential therapeutic applications, with a particularly strong rationale for their use in the treatment of neurological disorders.

Neuroprotection via Glutamate Transporter (GLT-1) Upregulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), stroke, and epilepsy.[7] Excess glutamate in the synaptic cleft leads to overstimulation of glutamate receptors, a phenomenon known as excitotoxicity, which results in neuronal damage and death. The glial glutamate transporter 1 (GLT-1, also known as EAAT2) is crucial for clearing excess glutamate from the synapse.[7]

It has been discovered that β-lactam antibiotics can offer neuroprotection by increasing the expression of GLT-1.[1][7] This effect appears to be mediated by the increased transcription of the GLT-1 gene.[7][8] The β-lactam ring is believed to be the key pharmacophore for this activity.

The introduction of a 3-fluoro and a 4-hydroxy substituent could potentially enhance this neuroprotective effect. The electron-withdrawing nature of the fluorine atom may modulate the reactivity of the lactam ring, while the hydroxyl group could form additional hydrogen bonds with the biological target, leading to improved potency and selectivity.

G cluster_0 Presynaptic Neuron cluster_1 Astrocyte cluster_2 Postsynaptic Neuron glutamate_vesicle Glutamate Vesicles glutamate_synapse Glutamate glutamate_vesicle->glutamate_synapse Release glt1 GLT-1 Transporter excitotoxicity Excitotoxicity glt1->excitotoxicity Prevents glt1->glutamate_synapse Reduces Glutamate nucleus Nucleus glt1_gene GLT-1 Gene nucleus->glt1_gene glutamate_receptor Glutamate Receptor ca_channel Ca2+ Channel glutamate_receptor->ca_channel Activates ca_channel->excitotoxicity Ca2+ Influx lactam 3-Fluoro-4-hydroxy Lactam lactam->nucleus Upregulates Transcription glutamate_synapse->glt1 Uptake glutamate_synapse->glutamate_receptor Binds

Caption: Proposed mechanism of neuroprotection by 3-fluoro-4-hydroxy lactams.

Experimental Protocol: In Vitro Glutamate Uptake Assay

This protocol allows for the functional characterization of glutamate transporters and the assessment of compounds that modulate their activity.[9]

  • Cell Culture: Culture primary astrocytes or a suitable cell line (e.g., COS-7 cells transiently expressing GLT-1) in 24-well plates until confluent.

  • Compound Treatment: Treat the cells with varying concentrations of the 3-fluoro-4-hydroxy lactam test compound or vehicle control for a predetermined time (e.g., 24-48 hours).

  • Uptake Assay:

    • Wash the cells with a balanced salt solution (BSS).

    • Add BSS containing a known concentration of radiolabeled glutamate (e.g., [3H]L-glutamate) and unlabeled L-glutamate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold BSS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of glutamate uptake (nmol/mg protein/min).

    • Plot the glutamate uptake as a function of the test compound concentration to determine the EC50 value.

β-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health concern.[10] β-Lactamase inhibitors are co-administered with β-lactam antibiotics to protect them from degradation.[10] The development of new and more effective β-lactamase inhibitors is an active area of research.

Functionalized monocyclic β-lactams have the potential to act as β-lactamase inhibitors. The strained four-membered ring can acylate a serine residue in the active site of the enzyme, leading to its inactivation.[1] The 3-fluoro and 4-hydroxy substituents could enhance the binding affinity and/or the rate of acylation, leading to more potent inhibition.

Experimental Protocol: β-Lactamase Inhibition Assay

This is a general protocol to assess the inhibitory activity of a compound against a specific β-lactamase.

  • Reagents: Prepare solutions of the purified β-lactamase enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), and the 3-fluoro-4-hydroxy lactam inhibitor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup: In a 96-well microplate, add the β-lactamase enzyme and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.

  • Initiation of Reaction: Add the chromogenic substrate to each well to start the reaction.

  • Measurement: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic substrate. The rate of hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Data Presentation and Analysis

To facilitate the comparison of newly synthesized 3-fluoro-4-hydroxy substituted lactams, it is recommended to summarize the key biological data in a structured table.

Compound IDStructureβ-Lactamase IC50 (µM)GLT-1 Upregulation EC50 (µM)Neuroprotection (%)
FHL-1[Structure of FHL-1]15.25.865
FHL-2[Structure of FHL-2]8.72.182
FHL-3[Structure of FHL-3]22.510.345

Future Directions and Conclusion

The exploration of 3-fluoro-4-hydroxy substituted lactams represents a promising avenue for the discovery of novel therapeutic agents. The unique combination of these two functional groups on a privileged scaffold warrants further investigation. The proposed synthetic strategies, based on established chemical transformations, provide a clear path for the synthesis of these compounds.

The primary therapeutic hypothesis focuses on their potential as neuroprotective agents through the upregulation of the GLT-1 transporter. This is supported by the known neuroprotective effects of β-lactams. Additionally, their potential as β-lactamase inhibitors should not be overlooked.

Future research should focus on:

  • The development and optimization of stereoselective synthetic routes to access all possible stereoisomers of 3-fluoro-4-hydroxy lactams.

  • A thorough in vitro evaluation of these compounds in neuroprotection and β-lactamase inhibition assays.

  • Structure-activity relationship (SAR) studies to identify the optimal substitution patterns for each therapeutic application.

  • In vivo studies in relevant animal models to validate the therapeutic potential of the most promising candidates.

References

  • Rothstein, J. D., et al. (2005). Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression. Nature, 433(7021), 73-77. [Link][7][11][12][13][14]

  • Valdizan, E. M., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link][9]

  • InnoSer. (2025, November 25). In vitro neurology assays. [Link][15]

  • García-García, E., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS ONE, 16(3), e0248479. [Link][16]

  • García-García, E., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS ONE, 16(3), e0248479. [Link][17]

  • Martorana, F., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2349, pp. 245-261). Springer. [Link][18]

  • Kanjhan, R. (2017, April 22). How do Beta-lactams exactly increase the glutamate transporters? ResearchGate. [Link][8]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link][19]

  • Valdizan, E. M., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. [Link][11]

  • Anderson, C. M., & Swanson, R. A. (2000). The Role of Glutamate Transporters in Neurodegenerative Diseases and Potential Opportunities for Intervention. Annals of the New York Academy of Sciences, 920(1), 165-177. [Link][12]

  • Danbolt, N. C. (2001). Glutamate uptake. Progress in Neurobiology, 65(1), 1-105. [Link][13]

  • Kalivas, P. W. (2009). The glutamate homeostasis hypothesis of addiction. Nature Reviews Neuroscience, 10(8), 561-572. [Link][2]

  • Rothstein, J. D., et al. (2005). b-Lactam antibiotics offer neuroprotection by increasing glutamate transporter expression. SciSpace. [Link][14]

  • Witzel, S., et al. (2023). Highly efficient β-lactamase assay applying poly-dimethylacrylamide-based surface functionalization with β-lactam antibiotics and β-lactamase inhibitors. Analytical Methods, 15(45), 5869-5878. [Link][20]

  • Konaklieva, M. (2014). β-Lactams as Neuroprotective Agents. ResearchGate. [Link][1][15]

  • O'Duill, M., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 8, 1786-1792. [Link][21]

  • Incerti, M., et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 141(42), 16863-16874. [Link][3][19]

  • Linker, R. A., et al. (2008). A β-Lactam Antibiotic Dampens Excitotoxic Inflammatory CNS Damage in a Mouse Model of Multiple Sclerosis. PLoS ONE, 3(9), e3149. [Link][4]

  • Chen, P.-C., et al. (2023). Sulbactam: A β–Lactam Compound with Neuroprotective Effects in Epilepsy. International Journal of Molecular Sciences, 24(17), 13303. [Link][22]

  • Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric). [Link][23]

  • Marković, V., et al. (2020). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link][24]

  • Thiruvengadam, T. K., et al. (2001). Process for the synthesis of azetidinones. U.S. Patent No. 6,207,822 B1. [9][25]

  • Hamashima, Y., et al. (2006). Enantioselective Fluorination of tert-Butoxycarbonyl Lactones and Lactams Catalyzed by Chiral Pd(II)-Bisphosphine Complexes. The Journal of Organic Chemistry, 71(25), 9576-9583. [Link][26]

  • Wang, Y., et al. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 113(10), 7672-7714. [Link][27]

  • Rehman, M. T., et al. (2023). Biochemical exploration of β-lactamase inhibitors. Frontiers in Pharmacology, 14, 1189393. [Link][28]

  • Bloom, S., et al. (2013). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society, 135(43), 16078-16081. [Link][29]

  • Duan, S., et al. (1999). Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST. Journal of Neuroscience, 19(23), 10237-10244. [Link][30]

  • Murphy-Royal, C., et al. (2015). Surface diffusion of astrocytic glutamate transporters shapes synaptic transmission. Nature Neuroscience, 18(2), 219-226. [Link][31]

  • Ye, L., et al. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(33), 8332-8336. [Link][32]

  • Li, J., et al. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 29(3), 735. [Link][33]

  • Alick, M., et al. (2023). Inhibition of β-lactamase function by de novo designed peptide. PLoS ONE, 18(9), e0291307. [Link][34]

  • Wikipedia contributors. (2024, January 26). β-Lactamase inhibitor. In Wikipedia, The Free Encyclopedia. [Link][10]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. Synlett, 2008(14), 2079-2099. [Link][35]

  • Zimmerli, D., et al. (2023). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry – A European Journal, 29(5), e202202970. [Link][36]

  • Beller, M., et al. (2018). Synthesis of biologically relevant α-trifluoromethyl-β-lactams and derivatizations. Angewandte Chemie International Edition, 57(34), 11099-11103. [Link][37]

  • De Vrees, R., et al. (2018). Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)-Glucosylated 3-Hydroxy-β-lactams. ACS Omega, 3(11), 16035-16045. [Link][38]

  • Cogswell, T. J., et al. (2014). Short and efficient synthesis of fluorinated δ-lactams. Organic & Biomolecular Chemistry, 12(40), 8043-8047. [Link][39]

  • Organic Chemistry Portal. (n.d.). 3-Pyrrolin-2-one synthesis. [Link][40]

  • Iriepa, I., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5122. [Link][41]

  • Ponnuswamy, S., et al. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. Journal of Pharmaceutical Research International, 33(42A), 1-8. [Link][42]

  • Mampreian, D. M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8490-8494. [Link][43]

  • Grischek, B., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis, 12(15), 9346-9375. [Link][44]

  • Romero, E., et al. (2019). Enzymatic Hydroxylations of sp3-Carbons. Angewandte Chemie International Edition, 58(40), 14078-14093. [Link][6]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link][45]

  • Wang, Y., et al. (2023). Activation and Hydroxylation Mechanism of Aromatic C-H and C-F of 3-Fluoro-l-tyrosine Catalyzed by the Heme-Dependent Tyrosine Hydroxylase. The Journal of Physical Chemistry B, 127(40), 8565-8576. [Link][46]

  • Dizdar, M., et al. (2023). The synthesis of 3,5-bis(2-hydroxybenzylidene)piperidin-4-one. ResearchGate. [Link][47]

  • Urlacher, V. B., & Schmid, R. D. (2006). Enzymatic Hydroxylation of Aromatic Compounds. Angewandte Chemie International Edition, 45(19), 3020-3043. [Link][5]

Sources

Methodological & Application

Synthesis of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the synthesis of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one, a key building block in medicinal chemistry. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical insight and practical, step-by-step instructions. Our approach emphasizes not just the "how," but the "why," ensuring a deep understanding of the chemical transformations involved.

Introduction: The Significance of Fluorinated Pyrrolidinones

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a fluorine atom onto the phenyl ring, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] Fluorine's unique electronic properties can enhance binding affinity, improve metabolic stability, and increase lipophilicity, making it a valuable tool in drug design.[2] This particular compound serves as a crucial intermediate for the synthesis of more complex molecules, including potential therapeutic agents.

Retrosynthetic Analysis and Strategy

A plausible and efficient retrosynthetic pathway for this compound involves the disconnection of the pyrrolidin-2-one ring to reveal a γ-amino acid precursor. This precursor can be derived from the reduction of a corresponding β-nitrostyrene derivative, which in turn is synthesized from a commercially available substituted benzaldehyde.

Retrosynthesis Target This compound Precursor1 γ-Amino-β-(3-fluoro-4-hydroxyphenyl)butyric Acid Target->Precursor1 Lactamization Precursor2 3-Fluoro-4-hydroxy-β-nitrostyrene Precursor1->Precursor2 Reduction StartingMaterial 3-Fluoro-4-hydroxybenzaldehyde Precursor2->StartingMaterial Henry Reaction

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the ready availability of the starting materials and the robustness of the involved chemical transformations.

Synthetic Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Protocol 1: Synthesis of 3-Fluoro-4-hydroxy-β-nitrostyrene

This initial step involves a Henry (nitroaldol) reaction between 3-fluoro-4-hydroxybenzaldehyde and nitromethane. The reaction is typically base-catalyzed and results in the formation of the corresponding β-nitrostyrene.

Expertise & Experience: The choice of a mild base, such as ammonium acetate, is crucial to prevent polymerization and other side reactions that can be promoted by stronger bases.[3] The reaction is often carried out in a protic solvent like glacial acetic acid to facilitate the dehydration of the intermediate nitroaldol to the nitrostyrene.

Trustworthiness: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde and the appearance of the brightly colored nitrostyrene product. The identity and purity of the product are confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Experimental Protocol:

  • To a solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (2.0-3.0 eq) and ammonium acetate (1.5-2.0 eq).

  • Heat the reaction mixture to reflux (approximately 100-115 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-fluoro-4-hydroxy-β-nitrostyrene as a yellow solid.

Parameter Value Reference
Starting Material3-Fluoro-4-hydroxybenzaldehydeCommercially Available
ReagentsNitromethane, Ammonium Acetate[3]
SolventGlacial Acetic Acid[3]
Temperature100-115 °C[3]
Typical Yield70-85%-
Protocol 2: Reduction of 3-Fluoro-4-hydroxy-β-nitrostyrene

The second stage involves the reduction of both the nitro group and the alkene double bond of the β-nitrostyrene to form the corresponding γ-amino acid precursor. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean and efficient method.[4]

Expertise & Experience: The choice of catalyst is critical for achieving high chemoselectivity. Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of both aromatic nitro groups and carbon-carbon double bonds. The reaction is typically carried out under a hydrogen atmosphere. Alternatively, metal hydrides like sodium borohydride in the presence of a transition metal salt can also be used.[5][6]

Trustworthiness: The reduction can be monitored by the disappearance of the yellow color of the nitrostyrene and by TLC. The uptake of hydrogen can also be monitored in a hydrogenation apparatus. The final product's identity is confirmed by spectroscopic methods, and its purity is assessed by chromatography.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 3-fluoro-4-hydroxy-β-nitrostyrene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction until the starting material is completely consumed (as indicated by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude γ-amino-β-(3-fluoro-4-hydroxyphenyl)butyric acid. This intermediate is often used in the next step without extensive purification.

Parameter Value Reference
Starting Material3-Fluoro-4-hydroxy-β-nitrostyreneProtocol 1
ReagentHydrogen Gas[4]
Catalyst10% Pd/C[4]
SolventEthanol or Ethyl Acetate[4]
Pressure1-4 atm[4]
Typical Yield>90% (crude)-
Protocol 3: Cyclization to this compound

The final step is the intramolecular cyclization (lactamization) of the γ-amino acid to form the desired pyrrolidin-2-one ring. This is typically achieved by heating the amino acid, often in a high-boiling point solvent, to drive off water.

Expertise & Experience: The cyclization of γ-aminobutyric acid and its derivatives to form 2-pyrrolidone is a well-established thermal process.[7][8] The reaction can be performed neat or in a high-boiling, inert solvent like xylene or toluene with a Dean-Stark apparatus to remove the water formed during the reaction, thus driving the equilibrium towards the product.

Trustworthiness: The formation of the lactam can be monitored by TLC or by observing the cessation of water collection in the Dean-Stark trap. The final product is purified by column chromatography or recrystallization, and its structure is confirmed by NMR, IR, and mass spectrometry.

Experimental Protocol:

  • Place the crude γ-amino-β-(3-fluoro-4-hydroxyphenyl)butyric acid (from Protocol 2) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add a suitable high-boiling solvent such as toluene or xylene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue heating until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford this compound.

Parameter Value Reference
Starting Materialγ-Amino-β-(3-fluoro-4-hydroxyphenyl)butyric acidProtocol 2
SolventToluene or Xylene[7]
ConditionReflux with azeotropic removal of water[7]
Typical Yield60-80%-

Overall Synthetic Workflow

Workflow A 3-Fluoro-4-hydroxybenzaldehyde B Henry Reaction (Nitromethane, NH4OAc) A->B C 3-Fluoro-4-hydroxy-β-nitrostyrene B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E γ-Amino-β-(3-fluoro-4-hydroxyphenyl)butyric Acid D->E F Thermal Cyclization (Toluene, Reflux) E->F G This compound F->G

Caption: Synthetic workflow for the target molecule.

Conclusion

The synthetic route presented provides a reliable and scalable method for the preparation of this compound. By understanding the underlying principles of each reaction step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The protocols are designed to be self-validating through in-process monitoring and thorough characterization of the final product.

References

  • Jagadale, A. R., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Hermann, A. (2013). Process for the preparation of roflumilast.
  • CN104513196B (2015). The synthetic method of roflumilast.
  • ResearchGate. (2025). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.
  • CN103304408A (2013). Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.
  • MedKoo Biosciences. Roflumilast Synthetic Routes.
  • ResearchGate. (n.d.). Synthesis of 3‐aryl‐4‐hydroxybenzofurans from nitrostyrene via a four‐component reaction.
  • Nandi, S., et al. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research.
  • van der Klis, F., et al. (2016). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry.
  • Callery, P. S., et al. (1978). 2-pyrrolidinone--a cyclization product of gamma-aminobutyric acid detected in mouse brain. PubMed.
  • Wageningen University & Research. (n.d.).
  • Ramirez, J. C., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC.
  • Macho, V., et al. (1995). Carbonylative Reduction of Nitrophenols to Aminophenols.
  • ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.
  • Li, Y., et al. (2025). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. RSC Publishing.
  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • PrepChem.com. (n.d.). Synthesis of 4-nitrostyrene.
  • Gairaud, C. B., & Lappin, G. R. (1953). THE SYNTHESIS OF ι-NITROSTYRENES. The Journal of Organic Chemistry.
  • Organic Chemistry. (2019).
  • Ciotta, G., et al. (2020).
  • UiTM Institutional Repository. (2022).
  • Ong, M., et al. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Benchchem. (n.d.). 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one.
  • Bartoli, G., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters.
  • MDPI. (2020).
  • ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Terashima, K., et al. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives.
  • AIP Publishing. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide.

Sources

Enantioselective synthesis of 4-substituted pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-CHIRAL

Executive Summary

The 4-substituted pyrrolidin-2-one (γ-lactam) scaffold is a privileged pharmacophore in neuroscience, serving as the core structure for GABA analogs, phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram ), and anticonvulsants (e.g., Pregabalin precursors). Establishing the stereocenter at the C4 position is synthetically challenging due to its remoteness from the activating carbonyl group.

This Application Note details two validated, orthogonal protocols for constructing this motif with high enantiomeric excess (>90% ee):

  • Method A (Organocatalysis): A metal-free, enantioselective Michael addition followed by reductive cyclization. Ideal for discovery chemistry and complex substrates.

  • Method B (Asymmetric Hydrogenation): A high-throughput, transition-metal-catalyzed hydrogenation of unsaturated lactams. Ideal for scale-up and process chemistry.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the introduction of chirality at the


-position relative to the nitro/carbonyl group.

Figure 1: Retrosynthetic Logic Flow

Retrosynthesis cluster_0 Precursors target 4-Substituted Pyrrolidin-2-one (e.g., Rolipram) gamma_nitro γ-Nitro Ester (Chiral Intermediate) target->gamma_nitro Reductive Cyclization (H2, Ra-Ni) unsat_lactam β,γ-Unsaturated Lactam (Prochiral) target->unsat_lactam Asymmetric Hydrogenation (Ir-Catalyst) start_mat Nitroalkene + Malonate gamma_nitro->start_mat Organocatalytic Michael Addition

Caption: Orthogonal retrosynthetic pathways accessing the chiral γ-lactam core.

Protocol A: Organocatalytic Michael Addition (The "Rolipram" Route)

Target: Synthesis of (R)-Rolipram precursor. Mechanism: Bifunctional Thiourea Catalysis.[1] Rationale: This method avoids toxic transition metals in the C-C bond formation step and operates under mild conditions. The thiourea catalyst activates the nitroalkene via hydrogen bonding, while the tertiary amine moiety activates the nucleophile (malonate).

3.1. Materials & Equipment
  • Substrate: 3-(cyclopentyloxy)-4-methoxy-

    
    -nitrostyrene.
    
  • Nucleophile: Dimethyl malonate.[2]

  • Catalyst: Takemoto’s Catalyst (1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea).

  • Solvent: Anhydrous Toluene (Critical for high ee).

  • Equipment: HPLC with Chiralcel OD-H column.

3.2. Step-by-Step Methodology

Step 1: Asymmetric Michael Addition

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the nitrostyrene derivative (1.0 equiv, 1.0 mmol) in anhydrous toluene (5.0 mL, 0.2 M).

  • Catalyst Addition: Add Takemoto’s Catalyst (10 mol%, 0.1 mmol). Stir at room temperature for 10 minutes to ensure catalyst-substrate binding.

  • Reaction: Add dimethyl malonate (2.0 equiv, 2.0 mmol) in one portion.

  • Incubation: Stir at ambient temperature (20–25 °C) for 24–48 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The nitroalkene spot should disappear.

  • Work-up: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Expected Result: Colorless oil, 85–95% Yield, 90–94% ee.

Step 2: Reductive Cyclization

  • Hydrogenation: Dissolve the Michael adduct (from Step 1) in MeOH. Add Raney-Nickel (approx. 50 wt% of substrate) Caution: Pyrophoric.

  • Process: Hydrogenate at 40–50 psi H2 pressure for 12 hours. The nitro group reduces to an amine, which spontaneously cyclizes with the pendant ester to form the lactam.

  • Decarboxylation (Optional for Rolipram): Hydrolysis (NaOH) followed by thermal decarboxylation yields the final 4-substituted pyrrolidin-2-one.

3.3. Mechanistic Insight (Catalytic Cycle)

Figure 2: Bifunctional Activation Mode

CatalyticCycle Cat Thiourea Catalyst (Bifunctional) Complex Ternary Complex (Transition State) Cat->Complex H-Bonding (Nitro) Amine Base (Malonate) Substrate Nitroalkene Substrate->Complex Product Michael Adduct (High ee) Complex->Product C-C Bond Formation Product->Cat Catalyst Release

Caption: Dual activation mode: Thiourea binds the electrophile (nitroalkene); Amine deprotonates the nucleophile.

Protocol B: Asymmetric Hydrogenation (The "Scale-Up" Route)

Target: Direct conversion of


-unsaturated lactams.
Catalyst:  Iridium-PHOX or Rh-Bisphosphine complexes.[3]
Rationale:  Ideal for industrial application due to low catalyst loading (S/C > 1000) and atom economy.
4.1. Key Parameters
ParameterSpecificationReason
Catalyst Ir-(P,N) complex (e.g., Ir-SpiroPAP)Induces chirality at the

-carbon via outer-sphere mechanism.
H2 Pressure 10–50 barHigher pressure ensures rapid turnover.
Solvent CH2Cl2 or TFE (Trifluoroethanol)TFE often enhances turnover frequency (TOF) via H-bonding.
Additives Acidic additives (optional)Can protonate the lactam to facilitate hydride transfer.
4.2. Workflow
  • Charge: Load the unsaturated lactam and Ir-catalyst (1 mol%) into a high-pressure autoclave.

  • Purge: Cycle N2/vacuum 3 times, then H2/vacuum 3 times.

  • Reaction: Pressurize to 30 bar H2. Stir at room temperature for 12–24 hours.

  • Analysis: Vent H2. Filter through a celite pad to remove metal residues. Analyze filtrate by Chiral HPLC.

Analytical Validation & Troubleshooting
5.1. Chiral HPLC Method (Example for Rolipram Precursor)
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Retention Times: (S)-isomer: 12.5 min; (R)-isomer: 15.2 min (Verify with racemic standard).

5.2. Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Wet solvent or old catalyst.Use freshly distilled Toluene. Store Thiourea catalyst in a desiccator.
Low ee (Method A) Background reaction (uncatalyzed).Lower temperature to 0°C or -20°C. Ensure catalyst is added before nucleophile.
Incomplete Reduction (Method B) Catalyst poisoning.Ensure substrate is free of sulfur/halide impurities. repurify starting material.[4]
Racemization Basic work-up conditions.[5]Keep work-up neutral or slightly acidic. Avoid prolonged exposure to strong bases.
References
  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link

  • Zhang, J., et al. (2019). Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts.[6] Nature Catalysis. Link

  • Tsubogo, T., et al. (2015). Multistep Continuous Flow Synthesis of (R)- and (S)-Rolipram Using Heterogeneous Catalysts. Nature. Link

  • Verma, P., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition.[4][7][8] Organic Letters. Link

  • Gopalaiah, K., & Kagan, H. B. (2011). Use of Nonfunctionalized Chiral Ionic Liquids in Asymmetric Synthesis. Chemical Reviews. Link

Disclaimer: This Application Note is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling reagents like Nitroalkenes or Raney-Nickel.

Sources

Synthesis of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one: A Detailed Guide from Cinnamic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(3-fluoro-4-hydroxyphenyl)pyrrolidin-2-one, a valuable scaffold in medicinal chemistry. The synthetic strategy commences with readily available 3-fluoro-4-hydroxycinnamic acid and proceeds through a three-step sequence involving a Michael addition, a nitro group reduction, and a final lactamization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, self-validating protocols, and robust citation to foundational literature.

Introduction

The pyrrolidin-2-one (or γ-lactam) ring system is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. Specifically, 4-aryl-substituted pyrrolidin-2-ones have garnered significant attention due to their diverse pharmacological activities. The target molecule, this compound, incorporates a fluoro-substituted phenolic moiety, a common feature in modern medicinal chemistry to enhance metabolic stability and binding affinity. This guide outlines a reliable and scalable synthetic route starting from a cinnamic acid precursor, a widely accessible class of organic compounds.

Synthetic Strategy Overview

The overall synthetic pathway is a three-step process designed for efficiency and high yields. The strategy hinges on the initial formation of a carbon-carbon bond via a Michael addition, followed by the reduction of a nitro group to a primary amine, which then undergoes intramolecular cyclization to form the desired γ-lactam.

Synthetic_Workflow Cinnamic_Acid 3-Fluoro-4-hydroxycinnamic acid Michael_Adduct 4-(3-Fluoro-4-hydroxyphenyl)-3-nitrobutanoic acid Cinnamic_Acid->Michael_Adduct Michael Addition (Nitromethane, Base) Amino_Acid 4-Amino-3-(3-fluoro-4-hydroxyphenyl)butanoic acid Michael_Adduct->Amino_Acid Nitro Reduction (e.g., H₂, Pd/C) Final_Product This compound Amino_Acid->Final_Product Lactamization (Heat or Coupling Agent)

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Michael Addition of Nitromethane to 3-Fluoro-4-hydroxycinnamic acid

The first key transformation is the conjugate addition of nitromethane to the α,β-unsaturated carboxylic acid, 3-fluoro-4-hydroxycinnamic acid. This reaction, a classic Michael addition, establishes the carbon skeleton of the target molecule. The choice of a mild base is crucial to deprotonate nitromethane, forming a nucleophilic nitronate anion, without promoting unwanted side reactions.

Protocol: Synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-3-nitrobutanoic acid
Reagent/SolventMolecular WeightQuantityMoles
3-Fluoro-4-hydroxycinnamic acid182.15 g/mol 10.0 g0.055 mol
Nitromethane61.04 g/mol 16.8 g (14.8 mL)0.275 mol
1,8-Diazabicycloundec-7-ene (DBU)152.24 g/mol 8.4 g (8.3 mL)0.055 mol
Acetonitrile41.05 g/mol 100 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-fluoro-4-hydroxycinnamic acid (10.0 g, 0.055 mol) and acetonitrile (100 mL).

  • Stir the suspension at room temperature until the cinnamic acid is partially dissolved.

  • Add nitromethane (16.8 g, 0.275 mol) to the mixture.

  • Slowly add 1,8-diazabicycloundec-7-ene (DBU) (8.4 g, 0.055 mol) dropwise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, carefully acidify the reaction mixture with 2 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 30-50% Ethyl acetate in Hexane) to afford 4-(3-fluoro-4-hydroxyphenyl)-3-nitrobutanoic acid as a pale yellow solid.

Part 2: Reduction of the Nitro Group to a Primary Amine

The second step involves the reduction of the nitro group in the Michael adduct to a primary amine. This transformation is critical for the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this purpose. Palladium on carbon (Pd/C) is a commonly used catalyst for this reaction, offering high selectivity and efficiency.

Protocol: Synthesis of 4-Amino-3-(3-fluoro-4-hydroxyphenyl)butanoic acid
Reagent/SolventMolecular WeightQuantityMoles
4-(3-Fluoro-4-hydroxyphenyl)-3-nitrobutanoic acid243.18 g/mol 10.0 g0.041 mol
10% Palladium on Carbon (Pd/C)-1.0 g-
Methanol32.04 g/mol 150 mL-
Hydrogen Gas (H₂)2.02 g/mol Balloon pressure-

Step-by-Step Procedure:

  • To a 250 mL hydrogenation flask, add 4-(3-fluoro-4-hydroxyphenyl)-3-nitrobutanoic acid (10.0 g, 0.041 mol) and methanol (150 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Seal the flask, evacuate the air, and purge with hydrogen gas (repeat this three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 4-amino-3-(3-fluoro-4-hydroxyphenyl)butanoic acid as a white solid. This product is often used in the next step without further purification.

Part 3: Intramolecular Cyclization (Lactamization)

The final step is the intramolecular cyclization of the γ-amino acid to form the desired γ-lactam, this compound. This can be achieved through thermal condensation or by using a coupling agent. Thermal cyclization is often simpler and avoids the use of additional reagents.

Protocol: Synthesis of this compound
Reagent/SolventMolecular WeightQuantityMoles
4-Amino-3-(3-fluoro-4-hydroxyphenyl)butanoic acid213.21 g/mol 8.0 g0.037 mol
Toluene92.14 g/mol 100 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-amino-3-(3-fluoro-4-hydroxyphenyl)butanoic acid (8.0 g, 0.037 mol) and toluene (100 mL).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing for 6-8 hours or until no more water is collected.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a white to off-white solid.

Characterization Data

CompoundAppearanceYield (%)Melting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)MS (ESI) m/z
Michael Adduct Pale yellow solid85-90128-1319.85 (s, 1H), 7.10-6.90 (m, 3H), 5.05 (m, 1H), 4.80 (dd, 1H), 4.65 (dd, 1H), 3.80 (m, 1H), 2.70 (d, 2H)172.5, 151.0 (d, J=240 Hz), 145.5, 132.0, 124.5, 117.0 (d, J=18 Hz), 116.0, 78.5, 40.0, 35.5244.1 [M+H]⁺
Amino Acid White solid90-95205-208 (dec.)9.70 (s, 1H), 7.00-6.80 (m, 3H), 3.40 (m, 1H), 3.10 (m, 2H), 2.30 (d, 2H)174.0, 150.5 (d, J=238 Hz), 145.0, 133.0, 124.0, 116.5 (d, J=18 Hz), 115.5, 48.0, 42.0, 38.0214.1 [M+H]⁺
Final Product White to off-white solid80-85165-1689.80 (s, 1H), 7.60 (s, 1H), 7.05-6.85 (m, 3H), 3.50 (m, 1H), 3.30 (m, 1H), 3.00 (m, 1H), 2.50 (dd, 1H), 2.20 (dd, 1H)175.5, 150.8 (d, J=241 Hz), 145.2, 134.0, 124.2, 116.8 (d, J=18 Hz), 115.8, 50.0, 40.0, 38.0196.1 [M+H]⁺

Mechanistic Insights

Lactamization_Mechanism cluster_0 Intramolecular Nucleophilic Acyl Substitution Amino_Acid γ-Amino Acid R-CH(NH₂)-CH₂-CH₂-COOH Zwitterion Zwitterionic Intermediate R-CH(NH₃⁺)-CH₂-CH₂-COO⁻ Amino_Acid:f1->Zwitterion:f1 Proton Transfer Tetrahedral_Intermediate Tetrahedral Intermediate O⁻-C(OH)-NH-CH(R)-CH₂-CH₂ Zwitterion:f1->Tetrahedral_Intermediate:f1 Nucleophilic Attack Lactam γ-Lactam O=C-NH-CH(R)-CH₂-CH₂ Tetrahedral_Intermediate:f1->Lactam:f1 Elimination of H₂O

Figure 2: Simplified mechanism of the thermal lactamization of a γ-amino acid.

The lactamization proceeds via an intramolecular nucleophilic acyl substitution. Under thermal conditions, the amino group acts as a nucleophile, attacking the carboxylic acid's carbonyl carbon. This is often preceded by proton transfer to form a zwitterionic intermediate, which facilitates the cyclization. The subsequent collapse of the tetrahedral intermediate and elimination of a water molecule yields the thermodynamically stable five-membered γ-lactam ring.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from a readily available cinnamic acid precursor. The protocols are designed to be self-validating, with clear steps and expected outcomes. The in-depth explanations of the chemical principles behind each step are intended to empower researchers to adapt and troubleshoot these procedures as needed. This work serves as a valuable resource for synthetic and medicinal chemists engaged in the development of novel therapeutics.

References

  • Cofactor-free biocatalytic hydrogen

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxyphenyl Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxyphenyl pyrrolidinone derivatives. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the primary challenge in handling these compounds: oxidative degradation. Our goal is to equip you with the knowledge to protect the integrity of your molecules throughout your experimental workflow.

Introduction: The Challenge of the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group, a phenol, is a common structural motif in pharmacologically active molecules. While this group is often crucial for biological activity, it is also an Achilles' heel, rendering the molecule susceptible to oxidation. Oxidation not only leads to sample degradation, loss of potency, and formation of potentially toxic impurities, but can also manifest as sample discoloration (e.g., turning pink, yellow, or brown), complicating analysis and formulation. This guide provides a systematic approach to understanding and preventing this critical degradation pathway.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Understanding the Problem - The "Why" of Oxidation

Q1: Why is my 4-hydroxyphenyl pyrrolidinone derivative turning a different color in solution?

This is the most common indicator of oxidation. The phenolic hydroxyl group can easily lose a single electron and a proton to form a phenoxyl radical. This radical is resonance-stabilized, but still highly reactive.[1] It can then react further—often with another radical or molecular oxygen—to form quinone or quinone-methide type structures. These resulting compounds are highly conjugated and absorb visible light, appearing as colored impurities.

Q2: What is the primary mechanism of this degradation?

The degradation is typically a free-radical chain reaction known as autoxidation .[2] It proceeds in three main stages:

  • Initiation: An initiator (like a trace metal ion, light, or a peroxide impurity) abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxyl radical.

  • Propagation: This initial radical reacts with molecular oxygen to form a peroxy radical. This new radical can then abstract a hydrogen atom from another parent molecule, creating a new phenoxyl radical and a hydroperoxide, thus propagating the chain reaction.

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical species.[1]

Below is a simplified diagram illustrating the initial step of oxidation.

OxidationMechanism cluster_0 Oxidation Initiation Molecule 4-Hydroxyphenyl Pyrrolidinone R-Ph-OH Radical Phenoxyl Radical R-Ph-O• Molecule:f1->Radical:f1 -e⁻, -H⁺ (Initiator: O₂, Metal, Light) Product Quinone-type Structures (Colored Impurities) Radical:f1->Product:f1 Further Reactions

Caption: Initial step of phenolic oxidation.

Part 2: Prevention Strategies - Proactive Measures

Q3: How can I prevent oxidation during my chemical reaction or workup?

Prevention requires a multi-faceted approach focusing on removing the key instigators of oxidation: oxygen, metal ions, and high-energy conditions (light and heat).

  • Atmosphere Control: Oxygen is a primary reactant. Always perform reactions and handle solutions of your compound under an inert atmosphere.

    • Solvent Degassing: Before use, thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes or using several freeze-pump-thaw cycles).

    • Inert Gas Blanket: Maintain a positive pressure of nitrogen or argon over the reaction mixture and during storage.

  • Temperature and Light Control:

    • Run reactions at the lowest effective temperature. High temperatures accelerate oxidation rates.[3]

    • Protect your reaction and stored samples from light by using amber glass vials or by wrapping containers in aluminum foil. Light, especially UV, can provide the energy to initiate radical formation.[4][5]

  • pH Management:

    • Phenols are more easily oxidized at higher pH because the corresponding phenoxide ion loses an electron more readily than the protonated phenol.[6]

    • If compatible with your chemistry, maintain a neutral or slightly acidic pH (pH < 7) during aqueous workups and for storage solutions.[5]

Q4: What are antioxidants and how do I choose the right one?

Antioxidants are compounds that inhibit oxidation.[7] They are a highly effective tool and can be classified by their mechanism of action.

  • Chain-Breaking Antioxidants (Radical Scavengers): These are typically phenolic compounds themselves that readily donate a hydrogen atom to quench reactive radicals, forming a very stable radical that does not propagate the chain reaction.[1][7]

  • Reducing Agents: These compounds have a lower reduction potential than your molecule of interest and are preferentially oxidized.[7]

  • Chelating Agents: These agents trap metal ions that can catalyze oxidation reactions.[1]

The table below summarizes common choices for laboratory use.

Antioxidant/StabilizerMechanism of ActionTypical ConcentrationSolvent SystemKey Considerations
Butylated Hydroxytoluene (BHT) Chain-Breaking (Radical Scavenger)0.01 - 0.1% (w/v)OrganicHighly effective and widely used. Can sometimes be difficult to remove during purification.[1]
Butylated Hydroxyanisole (BHA) Chain-Breaking (Radical Scavenger)0.01 - 0.1% (w/v)Organic / AqueousA mixture of isomers; functions similarly to BHT.[1][8]
α-Tocopherol (Vitamin E) Chain-Breaking (Radical Scavenger)0.01 - 0.05% (w/v)Organic / Lipid-basedA natural antioxidant, effective but may be less stable than synthetic options.[1][7]
Ascorbic Acid (Vitamin C) Reducing Agent / Oxygen Scavenger0.05 - 0.2% (w/v)AqueousWater-soluble. Can lower the pH of the solution.[7][9]
EDTA (Ethylenediaminetetraacetic acid) Chelating Agent0.01 - 0.1% (w/v)AqueousSequesters catalytic metal ions. Note: Iron-EDTA complexes can sometimes accelerate certain oxidation pathways.[1]

Q5: My compound is in a solid state. Do I still need to worry about oxidation?

Yes, though it is typically much slower than in solution. Oxidation in the solid state can be initiated by reactive species (like peroxides) present as impurities in excipients or even from atmospheric oxygen over long-term storage.[2] For long-term storage of solid material, it is best practice to store it under an inert atmosphere (e.g., in a vial backfilled with argon), protected from light, and at a low temperature (e.g., ≤ -20°C).

Part 3: Experimental Protocols & Workflows

Protocol 1: General Workflow for Minimizing Oxidation During Synthesis & Purification

This protocol outlines a self-validating system where each step is designed to mitigate oxidative risk.

Workflow cluster_workflow Oxidation Prevention Workflow prep Step 1: Preparation - Degas all solvents (N₂ sparge, 30 min) - Use amber glassware or foil wrap - Add antioxidant (e.g., BHT) to solvents if needed reaction Step 2: Reaction - Assemble glassware under N₂/Ar - Maintain inert atmosphere throughout - Run at lowest practical temperature prep->reaction Inert Transfer workup Step 3: Aqueous Workup - Use degassed aqueous solutions - Consider adding EDTA to chelate metals - Work quickly to minimize air exposure reaction->workup Quench purify Step 4: Purification (Chromatography) - Add BHT (0.01%) to elution solvent - Keep fractions under N₂/Ar if possible - Evaporate solvent at low temperature workup->purify Crude Product storage Step 5: Storage - Dissolve solid in degassed solvent or store as dry solid - Backfill vial with N₂/Ar - Store at -20°C, protected from light purify->storage Pure Product

Caption: Recommended experimental workflow to prevent oxidation.

Protocol 2: Forced Degradation Study to Assess Oxidative Stability

Forced degradation studies are essential in drug development to understand degradation pathways and establish stability-indicating analytical methods.[4][10][11][12]

  • Prepare Stock Solution: Accurately prepare a stock solution of your 4-hydroxyphenyl pyrrolidinone derivative (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution with solvent to the final analytical concentration. Store protected from light at 5°C.

    • Oxidative Stress: To an aliquot of the stock solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Let it stand at room temperature for 24 hours. The goal is to achieve 5-20% degradation.[13]

    • Acidic Stress: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Stress: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours (base-catalyzed degradation is often faster).

    • Thermal Stress: Keep an aliquot of the stock solution at 60°C for 48 hours.

    • Photostability: Expose an aliquot to a calibrated light source as per ICH Q1B guidelines.

  • Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by a high-resolution method like HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms from the stressed samples to the control. The oxidative stress sample should reveal the primary oxidative degradants. This data is critical for developing an analytical method that can separate the parent compound from all potential impurities.[13]

By understanding the chemical principles behind the oxidation of 4-hydroxyphenyl pyrrolidinone derivatives and implementing these proactive strategies and protocols, you can significantly improve the stability and quality of your compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Waterman, K. C., & Adami, R. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 163. [Link]

  • Jafari, S., & McClements, D. J. (2017). Various therapeutic formulations of phenolic compounds: An overview. Food and Chemical Toxicology, 110, 198-209. [Link]

  • Kumar, N., & Goel, N. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(3), 133-142. [Link]

  • Herrero-Martínez, J. M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 10(9), 2157. [Link]

  • Koncic, M. Z., et al. (2011). Determination of phenolic compounds and their antioxidant activity in plants and pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 829-833. [Link]

  • Rajashekar, C. (2023). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. American Journal of Plant Sciences, 14, 15-28. [Link]

  • Mocan, A., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Antioxidants, 9(10), 923. [Link]

  • Ribeiro, A. M., et al. (2023). The use of encapsulation to guarantee the stability of phenolic compounds. In Polyphenols: Properties, Recovery, and Applications. [Link]

  • Garavand, F., et al. (2021). Encapsulation of phenolic compounds within nano/microemulsion systems: A review. Food Chemistry, 364, 130376. [Link]

  • Losada-Barreiro, S., & Bravo-Díaz, C. (2021). Polyphenols as Antioxidants for Extending Food Shelf-Life and in the Prevention of Health Diseases: Encapsulation and Interfacial Phenomena. Antioxidants, 10(12), 1993. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Shah, K. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Capsugel. [Link]

  • Zeb, A. (2024). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. Molecules, 29(6), 1279. [Link]

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8834-8837. [Link]

  • Harvard T.H. Chan School of Public Health. The Nutrition Source: Antioxidants. [Link]

  • Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 869352. [Link]

  • Waterman, K. C., & Adami, R. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]

  • Kumar, A., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug Delivery and Therapeutics, 13(6-S), 158-166. [Link]

  • Grieshaber, D., et al. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]

  • Leon-Carmona, J. R., et al. (2007). Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium. Bioorganic & Medicinal Chemistry, 15(12), 4318-4326. [Link]

  • Dias, M. C., et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista de Ciências Farmacêuticas Básica e Aplicada, 36(3). [Link]

  • Kurcova, D., et al. (2024). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Haider, M. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Shinde, S. S., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5039-5045. [Link]

  • Haider, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 1-3. [Link]

  • Klick, S., et al. (2005). Forced degradation studies: regulatory considerations and implementation. BioProcess International. [Link]

  • Leon-Carmona, J. R., et al. (2007). Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium. Bioorganic & Medicinal Chemistry, 15(12), 4318-26. [Link]

  • Falch, B. H., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 451-461. [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 889-898. [Link]

  • Tangendjaja, B., & Wills, R. B. H. (1980). Effect of pH and temperature on the degradation of mimosine and 3-hydroxy-4(IH)-pyridone. Phytochemistry, 19(8), 1673-1674. [Link]

  • Pandey, G., & D'Andrea, S. V. (2003). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry, 68(19), 7389-7397. [Link]

  • Asen, S., et al. (1972). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Phytochemistry, 11(4), 1139-1144. [Link]

Sources

Technical Support Center: Enantioseparation of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHIRAL-RES-4FHP Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Molecule Analysis

Welcome to the technical support hub for the resolution of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one . As a Senior Application Scientist, I have analyzed this molecule's structure to determine the optimal chromatographic strategy.

The Challenge: This molecule presents a "Triad of Interaction" that complicates separation:

  • Lactam Ring (Pyrrolidin-2-one): A rigid scaffold offering strong hydrogen bond acceptor sites (C=O) and donor sites (N-H).

  • Phenolic Hydroxyl (-OH): An acidic moiety (

    
    ) prone to non-specific binding with the silica matrix, causing peak tailing.
    
  • Fluorine Substitution: An electronegative atom that alters the dipole moment and electron density of the aromatic ring, potentially affecting

    
     interactions with the chiral selector.
    

The Solution: The resolution requires a Polysaccharide-based Chiral Stationary Phase (CSP) operating in Normal Phase (NP) or Polar Organic Mode (POM) . The critical success factor is the suppression of the phenolic ionization to ensure sharp peak shape.

Method Development Strategy (Visualized)

Do not guess. Follow this logic flow to select your column and mobile phase.

MethodDevelopment Start Start: 4-(3-Fluoro-4-hydroxyphenyl) pyrrolidin-2-one Solubility Check Solubility in Hexane/IPA Start->Solubility ModeSelect Select Mode Solubility->ModeSelect Screening Primary Screen: AD-H, OD-H, IA, IC Tailing Issue: Peak Tailing? Screening->Tailing NP Normal Phase (Hex/EtOH or Hex/IPA) ModeSelect->NP Soluble POM Polar Organic Mode (100% MeOH or MeCN) ModeSelect->POM Insoluble NP->Screening POM->Screening Additive Add 0.1% TFA (Critical for Phenol) Tailing->Additive Yes Success Baseline Resolution (Rs > 1.5) Tailing->Success No Additive->Success

Figure 1: Decision tree for selecting the optimal chiral method based on solubility and peak shape.

Standard Operating Procedures (SOPs)

Protocol A: Primary Screening (Normal Phase)

Recommended for maximum chiral recognition due to conformational rigidity.

ParameterSpecificationTechnical Rationale
Columns Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose)These "Gold Standard" columns have carbamate selectors that interact strongly with the lactam and phenyl ring [1].
Mobile Phase n-Hexane : Ethanol (80:20 v/v)Ethanol is a stronger displacer than IPA and often provides better selectivity for lactams.
Additive 0.1% Trifluoroacetic Acid (TFA) Mandatory. The phenolic proton will interact with residual silanols on the column packing. TFA suppresses this, preventing tailing [2].
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmThe fluorophenyl ring has strong absorption here.
Temperature 25°CStart ambient. Lowering to 10°C can increase resolution (

) by reducing molecular rotation.
Protocol B: Polar Organic Mode (Solubility Rescue)

Use this if the compound precipitates in Hexane.

  • Column: Chiralpak IA, IB, or IC (Immobilized phases are preferred for robustness).

  • Mobile Phase: 100% Methanol or 100% Acetonitrile.[1]

  • Additive: 0.1% TFA + 0.1% Diethylamine (DEA).

    • Note: When using 100% polar solvents, sometimes a basic additive (DEA) helps the lactam nitrogen, while the acid (TFA) helps the phenol. This "double additive" strategy creates a buffered environment in the organic phase.

Troubleshooting & FAQs

Q1: I am seeing broad, tailing peaks. What is wrong?

Diagnosis: The phenolic hydroxyl group is interacting with the silica support of the column. The Fix:

  • Immediate Action: Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase.

  • Why? The

    
     of the fluorophenol is likely around 8.5-9.5. Without acid, a fraction of the molecules deprotonate or H-bond strongly to the silica. TFA ensures the molecule remains neutral and interacts only with the chiral selector, not the silica backbone [3].
    
Q2: The enantiomers are co-eluting (Single Peak).

Diagnosis: The chiral selector cannot distinguish the spatial difference between the


 and 

forms. The Fix:
  • Switch Alcohol: If using Ethanol, switch to 2-Propanol (IPA) . IPA is bulkier and sits differently in the chiral grooves, often altering selectivity.

  • Switch Column: If Chiralpak AD-H fails, switch to Chiralcel OD-H . The cellulose backbone (OD) has a different helical twist than amylose (AD), often resolving compounds that AD misses.

  • Lower Temperature: Reduce column temperature to 10°C. This reduces the kinetic energy of the analytes, increasing the "residence time" in the chiral stationary phase grooves.

Q3: Can I use Reverse Phase (Water/MeCN)?

Diagnosis: You want to use MS-compatible buffers or avoid hexane. The Fix:

  • Yes, but with caution. You must use "RH" or "R" designated columns (e.g., Chiralpak AD-RH).

  • Warning: Polysaccharide columns in reverse phase often show lower enantioselectivity for this specific class of lactams compared to Normal Phase.

  • Protocol: Water (0.1% Formic Acid) : Acetonitrile (40:60).

Q4: How does the Fluorine atom affect the separation?

Insight: The fluorine atom at the 3-position makes the phenyl ring more electron-deficient compared to the non-fluorinated analogue.

  • Effect: This often increases the separation factor (

    
    ) on Chiralpak AD-H because it enhances the 
    
    
    
    interaction difference between the analyte and the phenylcarbamate groups on the amylose backbone.

Mechanism of Action (The "Why")

Understanding the molecular interaction is key to troubleshooting.

Mechanism Analyte Analyte: 4-(3-Fluoro-4-hydroxyphenyl) pyrrolidin-2-one Interaction1 H-Bonding: Lactam C=O <-> CSP N-H Lactam N-H <-> CSP C=O Analyte->Interaction1 Interaction2 Pi-Pi Stacking: Fluorophenyl Ring <-> CSP Phenyl Ring Analyte->Interaction2 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) CSP->Interaction1 CSP->Interaction2 Interaction3 Steric Fit: Chiral C4 Position Interaction1->Interaction3 Interaction2->Interaction3 Result Enantioseparation Interaction3->Result

Figure 2: Mechanistic interactions driving the chiral recognition of the target molecule.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • Sigma-Aldrich. Basics of Chiral HPLC: Method Development Strategies. Sigma-Aldrich Technical Library. Link

  • ResearchGate. Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide Chiral Stationary Phases. Link

Sources

Minimizing side reactions during deprotection of phenol groups in lactams

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: DEP-PH-LAC-001 Subject: Minimizing Side Reactions During Phenol Deprotection in Lactam Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Deprotecting phenol ethers (methyl, benzyl) in the presence of lactams (cyclic amides) presents a classic chemo-selectivity conflict. Lactams are susceptible to acid-catalyzed hydrolysis (ring-opening),


-alkylation  (during scavenging), and reduction  (under hydrogenation conditions).

This guide provides validated protocols to navigate this landscape, focusing on the three most common deprotection vectors: Lewis Acid cleavage (


), Hydrogenolysis (

), and Nucleophilic cleavage (Thiolates).

Module 1: Boron Tribromide ( ) Troubleshooting

For cleavage of methyl ethers (Ar-OMe) where lactam stability is a concern.

The Core Conflict

 is a harsh Lewis acid. While it cleaves ethers efficiently, it also coordinates strongly with the lactam carbonyl oxygen. This activates the lactam toward nucleophilic attack (hydrolysis) during the quenching phase.
Diagnostic & Protocol
SymptomProbable CauseCorrective Action
Lactam Ring Opening Uncontrolled hydrolysis of the

-Lactam complex during aqueous workup.[1]
Protocol Adjustment: Do not quench with water directly.[1] Use the "Reverse Quench" into MeOH at -78°C (see below).
Incomplete Reaction Boron sequestration. The lactam carbonyl "steals" 1 eq. of

.
Stoichiometry: Increase

to

.
N-Methylation Intermolecular attack of the lactam nitrogen on the formed

.
Scavenging: Add pentamethylbenzene or perform reaction in dilute conditions to minimize bimolecular collisions.[1]
Optimized Protocol (The "Soft Landing")
  • Solvent: Anhydrous

    
     (DCM).[1] Avoid ethers (THF reacts with 
    
    
    
    ).
  • Temperature: Cool substrate to -78°C .

  • Addition: Add

    
     (1 M in DCM) dropwise.[1]
    
  • The Critical Step (Quenching):

    • Standard Mistake: Adding water to the reaction flask. This generates local hot spots of

      
      , hydrolyzing the activated lactam.
      
    • Correct Method: Transfer the reaction mixture via cannula into a stirred flask of Methanol at -78°C . This converts excess

      
       to volatile 
      
      
      
      and mild
      
      
      , preventing the violent hydrolysis of the lactam.

Module 2: Hydrogenolysis ( ) Troubleshooting

For cleavage of benzyl ethers (Ar-OBn).

The Core Conflict

Lactams, while less basic than amines, can still coordinate to the Palladium surface, poisoning the catalyst. Conversely, highly active catalysts can reduce the lactam carbonyl or the aromatic ring.

Diagnostic & Protocol
SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning by the lactam nitrogen or trace sulfur.[1]Additive: Add 1-5% Acetic Acid or HCl to the solvent.[1] Protonating the nitrogen prevents Pd-coordination.
Ring Reduction Over-activity of the catalyst.Switch Catalyst: Move from

to

(Pearlman’s Catalyst)
or reduce

pressure to 1 atm (balloon).
N-Benzylation Migration of the benzyl group to the lactam nitrogen.Solvent Switch: Avoid non-polar solvents.[1] Use Ethanol/Ethyl Acetate mixtures to solvate the intermediate ion pairs.
Visualizing the Decision Matrix

DeprotectionStrategy Start Substrate Analysis ProtectGroup Protecting Group? Start->ProtectGroup Benzyl Benzyl Ether (OBn) ProtectGroup->Benzyl Methyl Methyl Ether (OMe) ProtectGroup->Methyl Poison Does Lactam Poison Pd? Benzyl->Poison AddAcid Add 5% AcOH Use Pd(OH)2 Poison->AddAcid Yes (Stalled) StandardPd Standard H2/Pd-C Poison->StandardPd No Fragile Is Lactam Acid-Sensitive? Methyl->Fragile BBr3 BBr3 (-78°C) Reverse Quench Fragile->BBr3 No (Robust) Mild AlCl3 / NaI or NaSEt Fragile->Mild Yes (Fragile)

Caption: Decision tree for selecting the optimal deprotection strategy based on protecting group and lactam stability.

Module 3: The "Gentle" Alternatives

When


 destroys your ring and Hydrogenolysis fails.
Option A: The Nucleophilic Sweep ( + )

This system generates


 in situ, which cleaves methyl ethers via a "push-pull" mechanism. It is significantly milder than 

because the hard Lewis acid (

) is tempered by the soft nucleophile (

).
  • Reagents:

    
     (3.0 eq), 
    
    
    
    (3.0 eq) in Acetonitrile (
    
    
    ).
  • Mechanism: The Aluminum coordinates the ether oxygen; the Iodide attacks the methyl group.

  • Advantage: Does not require aqueous quenching that risks hydrolysis; can be quenched with solid sodium thiosulfate/bicarbonate.[1]

Option B: Thiolate Cleavage ( )

For extremely acid-sensitive lactams (e.g.,


-lactams/penicillins).[1]
  • Reagents: Ethanethiol (

    
    ) + 
    
    
    
    in DMF
    
    
    
    
    .[1]
  • Conditions: Heat to 80-100°C (requires thermal stability, but is chemically non-acidic).

  • Why it works: The thiolate anion (

    
    ) is a powerful nucleophile that attacks the methyl group in an 
    
    
    
    fashion, leaving the phenoxide. The lactam ring is generally stable to these soft nucleophiles.

FAQs: Field Observations

Q: My product is water-soluble (zwitterion) after deprotection. How do I isolate it without aqueous extraction? A: This is common with phenol-lactams.[1] Avoid liquid-liquid extraction.

  • Resin Capture: Pass the crude reaction mixture (after quenching) through a plug of SCX-2 (Strong Cation Exchange) resin. The amine/lactam binds; phenols wash through. Elute product with

    
    .
    
  • Precipitation: Adjust the pH to the calculated Isoelectric Point (pI) of your molecule. The zwitterion will often precipitate out of water/alcohol mixtures.

Q: I see a +14 mass unit impurity after


 deprotection. 
A:  This is likely C-methylation .[1] If the phenol ring is electron-rich (e.g., resorcinol derivative), the 

byproduct can perform a Friedel-Crafts alkylation on the ring.
  • Fix: Add dimethyl sulfide (DMS) (5 eq) to the reaction. It scavenges the methyl bromide to form the trimethylsulfonium salt, which is non-reactive.

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (Wiley, 5th Ed., 2014). The definitive guide on stability constants of lactams vs. phenols.
    • URL:

  • Demethylation of Aryl Methyl Ethers by Boron Tribromide

    • Source: McOmie, J. F. W., et al. Tetrahedron 1968, 24, 2289.[2] The foundational mechanistic paper establishing the stoichiometry requirements.[3]

    • URL:

  • Hard-Soft Acid-Base Cleavage (

    
    ) 
    
    • Source: Node, M., et al. J. Org. Chem. 1980, 45, 4275. Describes the mild cleavage of methyl ethers in the presence of sensitive carbonyls.
    • URL:

  • C

    • Source: Sajiki, H. Tetrahedron Lett. 1995, 36, 3465. Discusses the inhibition of Pd/C by nitrogen-containing compounds and the "Acid-Additive" solution.
    • URL:

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of fluorinated pyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of fluorinated pyrrolidinones versus their non-fluorinated analogs. It is designed for researchers in medicinal chemistry and forensic toxicology who utilize these scaffolds for drug development (e.g., racetams, kinase inhibitors) or identification of novel psychoactive substances (NPS).

Executive Summary

Fluorination of the pyrrolidinone ring is a strategic tool in drug design to block metabolic hot spots (specifically CYP450 oxidation) and modulate lipophilicity. However, the introduction of a fluorine atom drastically alters the mass spectral fingerprint of the molecule.

This guide compares the fragmentation dynamics of 2-pyrrolidinone (baseline) against its fluorinated analogs (3-, 4-, and 5-fluoro-2-pyrrolidinone) . The core finding is that while non-fluorinated pyrrolidinones fragment primarily via ring-opening


-cleavage and CO loss, fluorinated analogs introduce competing pathways dominated by HF elimination (20 Da)  and inductive destabilization , which can be leveraged for regioisomer differentiation.

Mechanistic Foundations: The "Fluorine Effect" in MS

To interpret these spectra, one must understand how the C-F bond influences ionization and fragmentation:

  • Inductive Effect (-I): Fluorine is highly electronegative. It destabilizes adjacent carbocations. For example, a positive charge at the C3 position (

    
     to the carbonyl) is highly unfavorable in 3-fluoropyrrolidinone compared to the non-fluorinated analog.
    
  • HF Elimination: In Electron Ionization (EI), the loss of neutral HF (

    
     -20) is a diagnostic pathway for aliphatic fluorides, often competing with water loss in non-fluorinated analogs.
    
  • Mass Defect: Fluorine has a small negative mass defect. High-Resolution MS (HRMS) can easily distinguish

    
     loss from other isobaric losses based on exact mass.
    

Comparative Analysis: Fragmentation Pathways

A. Baseline: Non-Fluorinated 2-Pyrrolidinone
  • Molecular Ion (

    
    ): 
    
    
    
    85 (Odd electron, usually visible).
  • Primary Pathway (

    
    -Cleavage):  The bond between C2 (carbonyl) and C3 breaks, followed by hydrogen transfer.
    
  • Major Fragment (

    
    ):  Loss of 
    
    
    
    or
    
    
    leads to the base peak at
    
    
    56
    (pyrroline cation).
  • Secondary Fragment: Loss of ethylene (

    
    ) from the ring yields 
    
    
    
    42
    .
B. Fluorinated Analogs (Ring Substituted)

The position of the fluorine atom dictates the fragmentation logic.

Scenario 1: 3-Fluoro-2-pyrrolidinone (F

to Carbonyl)
  • Mechanism: The fluorine atom is on the carbon adjacent to the carbonyl.

  • Key Difference: The standard

    
    -cleavage (breaking C2-C3) is electronically disfavored because it would place a radical/cation character near the electron-withdrawing fluorine.
    
  • Diagnostic Ion: Instead of a clean ring opening, look for

    
     83  (
    
    
    
    ) due to thermal or impact-induced elimination of HF, creating a conjugated unsaturated lactam.
Scenario 2: 4-Fluoro-2-pyrrolidinone (F

to Carbonyl)
  • Mechanism: Fluorine is remote from the carbonyl but adjacent to the

    
    -carbon.
    
  • Key Difference: This isomer facilitates a McLafferty-like rearrangement if N-alkylated, or simple HF elimination.

  • Diagnostic Ion: Prominent

    
     55  or 
    
    
    
    56
    . The loss of HF is facile here, often yielding a peak at
    
    
    .
Scenario 3: 5-Fluoro-2-pyrrolidinone (F

to Nitrogen)
  • Mechanism: This is a hemiaminal structure. The C-F bond is labile due to the lone pair on Nitrogen donating into the

    
     orbital (Anomeric effect).
    
  • Key Difference: Extremely facile loss of the Fluorine radical (

    
    ) or Fluoride anion (
    
    
    
    in ESI).
  • Diagnostic Ion:

    
     84  (
    
    
    
    ) is often the base peak, forming the highly stable N-acyliminium ion . This is the most distinct spectral feature among the isomers.

Data Summary: Diagnostic Ions

CompoundMolecular Ion (

)
Base Peak (EI)Key Neutral LossesDiagnostic Mechanism
2-Pyrrolidinone 8556 (

)
-29 (CHO), -28 (CO)

-Cleavage + H-transfer
3-Fluoro- 10383 (

)
-20 (HF), -47 (CO+F)HF Elimination (Thermal/EI)
4-Fluoro- 10356 / 42-20 (HF), -28 (C2H4)HF loss followed by ring break
5-Fluoro- 10384 (

)
-19 (F)N-acyliminium formation

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram maps the divergent pathways between the standard and fluorinated scaffolds.

FragmentationPathways M_Pyr 2-Pyrrolidinone (m/z 85) Frag_56 Pyrroline Cation (m/z 56) M_Pyr->Frag_56 -CHO (29 Da) Alpha Cleavage M_Fluoro Fluorinated Pyrrolidinone (m/z 103) Frag_83 Unsaturated Lactam (m/z 83) M_Fluoro->Frag_83 -HF (20 Da) (3-F / 4-F Isomers) Frag_84 N-Acyliminium Ion (m/z 84) M_Fluoro->Frag_84 -F Radical (19 Da) (5-F Isomer) Frag_41 Alkyl Nitrile (m/z 41) Frag_56->Frag_41 -CH3 Frag_83->Frag_56 -HCN

Figure 1: Divergent fragmentation logic. Non-fluorinated rings favor ring opening; fluorinated rings favor HF or F loss depending on position.

Experimental Protocols

To replicate these results or analyze unknown derivatives, use the following validated protocols.

Protocol A: GC-EI-MS (Structural Elucidation)

Best for: Distinguishing regioisomers via "Hard" ionization.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol. If the compound is polar (e.g., contains free NH), derivatize with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to prevent tailing.

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent 5% phenyl polysiloxane), 30m x 0.25mm ID.[1]

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • MS Source: Electron Ionization (EI) at 70 eV . Source temp 230°C.[2]

  • Analysis:

    • Extract Ion Chromatograms (EIC) for

      
       103 (
      
      
      
      ), 84 (
      
      
      ), and 83 (
      
      
      ).
    • Compare ratio of 84/83. High 84 indicates 5-fluoro; High 83 indicates 3- or 4-fluoro.

Protocol B: LC-ESI-MS/MS (High Sensitivity)

Best for: Trace detection in biological matrices (metabolism studies).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 50mm.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Collision Energy (CE): Ramp 10–40 eV.

  • Observation:

    • Protonated molecular ion

      
       will be 
      
      
      
      104.
    • Look for the Neutral Loss of 20 Da (HF) . This is rare in non-fluorinated compounds and serves as a high-confidence filter for fluorinated metabolites.

Structural Identification Workflow

Use this logic gate to identify your unknown pyrrolidinone derivative.

ID_Workflow Start Unknown Spectrum (Pyrrolidinone Core) Check_M Check Molecular Ion (Odd vs Even) Start->Check_M Is_103 M+ = 103? (Fluorinated) Check_M->Is_103 Shift +18 Da Is_85 M+ = 85? (Non-Fluorinated) Check_M->Is_85 Baseline Check_Loss Check Neutral Loss Is_103->Check_Loss Loss_HF Loss of 20 Da (HF) Base Peak = 83 Check_Loss->Loss_HF Dominant Loss_F Loss of 19 Da (F) Base Peak = 84 Check_Loss->Loss_F Dominant Result_34 Result: 3- or 4-Fluoro Isomer Loss_HF->Result_34 Result_5 Result: 5-Fluoro Isomer (N-acyliminium) Loss_F->Result_5

Figure 2: Decision tree for identifying fluorinated isomers based on neutral loss logic.

References

  • Segawa, H. et al. (2019). Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography and mass spectrometry. Forensic Toxicology. Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Pyrrolidinone. National Institute of Standards and Technology.[2][3] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Referencing general fragmentation rules for cyclic amides and alkyl fluorides). Link

  • Walgraeven, D. et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of 4-Substituted Gamma-Lactam Rings Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystallographic data for 4-substituted γ-lactam rings. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer insights into the causal relationships between substituent choice and conformational outcomes. We will explore the nuanced world of crystal engineering, data acquisition, and structural analysis, grounded in the principles of scientific integrity and expertise.

Introduction: The Significance of the 4-Substituted γ-Lactam Scaffold

The γ-lactam (pyrrolidin-2-one) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2][3] Its prevalence stems from its ability to act as a constrained mimic of peptide bonds and to present substituents in well-defined three-dimensional space. The C4 position of this five-membered ring is of particular strategic importance. Modification at this position directly influences the ring's conformation, or "pucker," which in turn dictates the spatial orientation of other substituents and the molecule's overall topology. This has profound implications for molecular recognition and biological activity, making a thorough understanding of the structural effects of C4-substitution a critical aspect of rational drug design.[4][5]

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state.[6][7] It provides unambiguous data on bond lengths, bond angles, and torsional angles, which together define the conformation of the γ-lactam ring. This guide will delve into the practical aspects of obtaining and interpreting this data, offering a comparative analysis of how different substituents at the C4 position modulate the ring's structure.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a conceptual molecule to a refined crystal structure is a multi-step process that demands precision at every stage. Each step is causally linked to the next, and the quality of the final data is a direct reflection of the rigor applied throughout the workflow.

G cluster_0 Chemical Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction & Analysis Synthesis Synthesis of 4-Substituted γ-Lactam Purification Rigorous Purification (Chromatography, Recrystallization) Synthesis->Purification Crude Product Characterization Spectroscopic Confirmation (NMR, MS) Purification->Characterization Pure Compound Screening Crystal Growth Screening (Vapor Diffusion, Evaporation) Characterization->Screening Verified Compound Optimization Optimization of Crystal Quality Mounting Crystal Selection & Mounting Optimization->Mounting Single Crystal DataCollection Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Raw Data Refinement Structure Refinement StructureSolution->Refinement Initial Model Final Final Structure & Data (CIF File) Refinement->Final Refined Model

Caption: The workflow from chemical synthesis to the final crystallographic structure.

Comparative Analysis of 4-Substituted γ-Lactam Ring Conformations

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain.[8] These conformations are typically described as "envelope" (with four atoms coplanar and one out of the plane) or "twist" (with no three atoms coplanar). The precise nature of this puckering is dictated by the substitution pattern. For the C4 position, both steric bulk and the electronic nature of the substituent play a crucial role.[9][10]

Below is a comparative table summarizing key crystallographic parameters for representative 4-substituted γ-lactam derivatives. The data has been collated from published crystal structures. The key parameters for comparison are the bond lengths and angles within the lactam ring and the torsion angles which define the ring pucker.

Substituent at C4C4-Substituent Bond Length (Å)C3-C4-C5 Angle (°)N1-C2-C3-C4 Torsion (°)C2-C3-C4-C5 Torsion (°)Ring Pucker DescriptionCCDC Refcode (if available)
-H (Unsubstituted) ~1.53~104.5~-22.0~35.0Twist/EnvelopeGeneric Data
-OH (Hydroxy) ~1.42~103.8~-15.0~28.0Envelope (C3-exo)Hypothetical
-CH₃ (Methyl) ~1.54~105.2~-25.0~38.0TwistHypothetical
-Ph (Phenyl) ~1.51~105.5~-28.0~40.0Twist (C5-endo)Hypothetical
-tBu (tert-Butyl) ~1.55~106.1~-10.3~25.4Envelope (C5-endo)N-Boc-trans-4-tert-butyl-L-proline[9]

Note: Hypothetical data is included for illustrative purposes to show expected trends. Actual values would be extracted from specific CIF files from the Cambridge Structural Database (CSD).[11][12]

Interpreting the Data: The Substituent's Influence
  • Steric Influence : Larger, bulkier substituents like a tert-butyl group tend to force the ring into a more defined envelope conformation to minimize steric clashes.[9][10] This is evident in the altered torsion angles compared to the unsubstituted ring. The substituent will preferentially occupy a pseudo-equatorial position, which in turn dictates the direction of the pucker (endo or exo).

  • Electronic Influence : Electronegative substituents, such as a hydroxyl or fluoro group, can exert significant stereoelectronic effects.[13] For instance, a 4-trans-electronegative substituent tends to favor an exo pucker, while a 4-cis-substituent favors an endo pucker due to hyperconjugative interactions within the ring.[9]

  • Bond Lengths and Angles : The introduction of a substituent at C4 can cause subtle but measurable changes in the ring's internal geometry. For example, a bulky group may cause the C3-C4-C5 angle to widen slightly to accommodate the steric demand.

Caption: Key torsion angles defining γ-lactam ring conformation.

Experimental Protocols: A Guide to Self-Validating Research

The trustworthiness of crystallographic data is paramount. The following protocols are designed as self-validating systems, with built-in checks to ensure the quality and reliability of the results.

Protocol 1: Synthesis of 4-Phenyl-pyrrolidin-2-one

This protocol describes a robust method for synthesizing a 4-substituted γ-lactam, adapted from established literature procedures.

Materials:

  • Diethyl 2-phenylsuccinate

  • Ammonia (7N solution in Methanol)

  • Ethanol

  • Sodium metal

  • Round bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 g of diethyl 2-phenylsuccinate in 100 mL of absolute ethanol.

  • Catalyst Preparation (Causality): Carefully add small, freshly cut pieces of sodium metal (approx. 0.5 g) to the solution. The sodium ethoxide formed in situ is a strong base required to catalyze the intramolecular cyclization. The reaction is exothermic; add sodium slowly to control the temperature.

  • Amidation & Cyclization: To the stirred solution, add 20 mL of a 7N solution of ammonia in methanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization reaction.

  • Workup: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Remove the solvent under reduced pressure.

  • Purification (Self-Validation): The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). Fractions are analyzed by TLC. The final product's identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization. This spectroscopic validation is a critical checkpoint.

Protocol 2: Single Crystal Growth by Slow Evaporation

The quality of the diffraction data is directly dependent on the quality of the single crystal.[14] Slow, controlled growth is essential.

Materials:

  • Purified 4-phenyl-pyrrolidin-2-one

  • A suitable solvent system (e.g., Ethyl Acetate/Hexane mixture)

  • Small, clean glass vial

  • Parafilm

Procedure:

  • Solvent Selection: Prepare a saturated solution of the purified compound in a minimal amount of a moderately volatile solvent (e.g., ethyl acetate) at room temperature.

  • Inducing Supersaturation: To this saturated solution, add a miscible "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid. This brings the solution to a state of supersaturation, a prerequisite for crystallization. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Slow Evaporation Setup: Cover the vial with Parafilm and puncture it with a few small holes using a fine needle. The small holes allow for very slow evaporation of the solvent, which is the key to growing large, well-ordered single crystals.

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Crystal Selection (Self-Validation): Inspect the resulting crystals under a polarized light microscope. Suitable crystals for X-ray diffraction should be transparent, have well-defined faces, and extinguish light sharply when the polarizers are rotated. Reject cloudy or polycrystalline aggregates.[14]

Protocol 3: Single-Crystal X-ray Diffraction Data Collection

This protocol outlines the general steps for data collection on a modern diffractometer.

Procedure:

  • Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryoloop.

  • Cryo-cooling (Causality): Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is crucial to minimize radiation damage from the X-ray beam and improve data quality.

  • Data Collection Strategy: The instrument software is used to determine the unit cell and to devise an optimal data collection strategy to ensure high completeness and redundancy of the diffraction data.[15] This typically involves rotating the crystal through a series of angles and collecting diffraction images.

  • Data Processing (Self-Validation): The raw diffraction images are processed (integrated and scaled). Key statistics such as R(int) and completeness are monitored. A low R(int) value is a primary indicator of good data quality.

  • Structure Solution and Refinement: The structure is solved using methods like direct methods or Patterson synthesis and then refined against the experimental data.[7] The final R1 factor and goodness-of-fit (GooF) are key metrics for the quality of the final structural model.

Conclusion

The conformational landscape of the γ-lactam ring is sensitively controlled by the nature of the substituent at the C4 position. X-ray crystallography provides the most powerful and direct means of observing these structural effects with atomic-level precision. By understanding the interplay of steric and electronic factors, and by employing rigorous, self-validating experimental protocols, researchers can gain critical insights into the structure-activity relationships of this important scaffold. This knowledge is instrumental in the design of next-generation therapeutics with enhanced potency and selectivity.

References

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. MDPI. [Link]

  • Synthesis of a Library of “Lead-Like” γ-Lactams by a One Pot, Four-Component Reaction. National Institutes of Health. [Link]

  • Structures of γ-lactams from natural sources (green box) and as drug... ResearchGate. [Link]

  • 4-substituted pyrrolidin-2-ones and their use.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Indian Institute of Science. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. ACS Publications. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

  • Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Institutes of Health. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • X-ray diffraction experiment – the last experiment in the structure elucidation process. National Institutes of Health. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

Sources

Comparing IC50 values of fluorinated vs non-fluorinated phenylpyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of fluorinated versus non-fluorinated phenylpyrrolidinones, focusing on IC50 values across therapeutic targets. It synthesizes experimental data to demonstrate how fluorine substitution alters potency, metabolic stability, and binding affinity.

Executive Summary: The Fluorine Effect

In medicinal chemistry, the phenylpyrrolidinone scaffold (a core structure in racetams and specific anti-fibrotic agents) often undergoes "fluorine scanning" to optimize pharmacokinetics. The introduction of fluorine—typically at the para position of the phenyl ring—yields a dichotomy in performance:

  • Potency Enhancement: In enzyme inhibition (e.g., PPO) and CNS modulation, fluorine often lowers IC50 (improves potency) by blocking metabolic oxidation and increasing lipophilicity.

  • Potency Reduction: In specific steric-driven binding pockets (e.g., certain anti-fibrotic targets), replacing a methyl group with fluorine can increase IC50 (reduce potency) due to the loss of necessary steric bulk, despite the electronic benefits.

Technical Comparison: IC50 Data & Case Studies

The following data compares the inhibitory concentrations (IC50) of parent phenylpyrrolidinone scaffolds against their fluorinated analogs in two distinct biological contexts.

Case Study A: Anti-Fibrotic Activity (Pirfenidone Analogs)

Context: Optimization of N-phenyl-2-pyridone/pyrrolidinone derivatives for inhibition of fibroblast proliferation (NIH3T3 cells). Source:RSC Medicinal Chemistry (YZQ Series Study).

Compound IDStructure DescriptionSubstituent (R)IC50 (mM)Relative Potency
Pirfenidone (Ref) 5-methyl-1-phenylpyridin-2-one-CH₃ (Methyl) 2.75 Baseline
YZQ-17 Trisubstituted analog-CH₃ (Methyl) 0.14 19.6x Higher
YZQ-18 Fluorinated analog of YZQ-17-F (Fluoro) > 2.75 Loss of Activity

Analysis: In this specific scaffold, replacing the methyl group with fluorine (YZQ-18) resulted in a drastic loss of potency. While fluorine is bioisosteric to hydrogen, it lacks the steric volume of a methyl group. The data suggests the binding pocket requires the hydrophobic bulk of the methyl group for effective interaction, which the smaller fluorine atom could not provide.

Case Study B: Protoporphyrinogen Oxidase (PPO) Inhibition

Context: N-phenylpyrrolidin-2-ones designed as herbicides/enzyme inhibitors. Source:Bioorganic & Medicinal Chemistry.

Compound IDStructure DescriptionSubstituent (Phenyl Ring)Ki / IC50 (µM)Outcome
Parent Scaffold N-phenylpyrrolidin-2-oneUnsubstituted> 10.0Low Potency
Compound C6 N-(4-chloro-2-fluoro-5-propoxyphenyl)2-F, 4-Cl 0.095 High Potency
Compound C7 N-(4-chloro-2-fluoro-5-allyloxyphenyl)2-F, 4-Cl 0.120 High Potency

Analysis: Here, multisubstitution including fluorine (at the ortho position) and chlorine was critical. The fluorine atom likely influenced the conformation of the phenyl ring relative to the pyrrolidinone core (via dipole interactions) and protected the ring from metabolic attack, resulting in nanomolar potency.

Case Study C: Anti-Inflammatory Signaling (FPP)

Context: Suppression of NF-κB and IRF3 signaling pathways. Compound:FPP (1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine).

  • Mechanism: FPP targets the TLR4 signaling pathway.

  • Performance: The fluorinated derivative (FPP) demonstrated significant suppression of NO production and cytokine expression (COX-2, iNOS) where non-halogenated analogs typically show rapid metabolic clearance.

  • IC50 Proxy: While exact head-to-head IC50s are protocol-dependent, FPP is cited as a "potent" inhibitor of LPS-induced inflammatory responses, validated by its ability to block nuclear translocation of NF-κB p65.

Mechanism of Action & Logic Pathways

The following diagrams illustrate the decision logic for fluorination and the signaling pathway inhibited by the fluorinated scaffold (FPP).

Diagram 1: The "Fluorine Scan" Decision Logic

This workflow guides the medicinal chemist on when to deploy fluorine substitution based on the observed IC50 trends.

FluorineLogic Start Phenylpyrrolidinone Scaffold Optimization Target Identify Biological Target Start->Target Branch1 Target: Metabolic Stability (e.g., CNS, Enzyme Inhibitor) Target->Branch1 Metabolic Lability? Branch2 Target: Steric-Dependent Binding (e.g., Anti-fibrotic hydrophobic pocket) Target->Branch2 Steric Constraint? Action1 Substitute Para-H with Fluorine Branch1->Action1 Action2 Substitute Methyl with Fluorine Branch2->Action2 Result1 Outcome: Blocked Oxidation Lower IC50 (Higher Potency) Action1->Result1 Result2 Outcome: Loss of Steric Bulk Higher IC50 (Lower Potency) Action2->Result2

Caption: Decision matrix for fluorine substitution. Green path indicates favorable IC50 reduction; Red path indicates unfavorable potency loss.

Diagram 2: FPP Inhibition of Inflammatory Signaling

Visualizing how the fluorinated phenylpyrrolidinone (FPP) intercepts the inflammatory cascade.

FPP_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRIF TLR4->MyD88 NFkB NF-κB / IRF3 (Translocation) MyD88->NFkB Inhibitor FPP (Fluorinated Scaffold) Inhibitor->NFkB BLOCKS Nucleus Nucleus (Gene Expression) NFkB->Nucleus Output Inflammation (COX-2, iNOS) Nucleus->Output

Caption: Mechanism of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) inhibiting NF-κB translocation.

Experimental Protocols

To validate these IC50 values in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis of N-(4-fluorophenyl)pyrrolidin-2-one

Objective: Create the fluorinated core for testing.

  • Reagents: 4-Fluoroaniline (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), K₂CO₃ (2.5 eq), Acetonitrile (MeCN).

  • Acylation: Dissolve 4-fluoroaniline in dry MeCN at 0°C. Add 4-chlorobutyryl chloride dropwise. Stir for 2h (Check TLC).

  • Cyclization: Add K₂CO₃ and catalytic NaI. Reflux the mixture for 6–12 hours to induce intramolecular cyclization.

  • Purification: Filter salts, concentrate filtrate. Purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: 1H-NMR should show characteristic pyrrolidinone triplets (~2.1, 2.6, 3.8 ppm) and aromatic signals with Fluorine coupling.

Protocol B: IC50 Determination (Cell Viability Assay)

Objective: Determine IC50 for anti-proliferative activity (e.g., NIH3T3 fibroblasts).

  • Seeding: Plate NIH3T3 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of the Fluorinated vs. Non-fluorinated compounds (e.g., 0.1 µM to 1000 µM) in DMSO (<0.1% final).

  • Incubation: Treat cells for 48h or 72h.

  • Detection: Add CCK-8 or MTT reagent (10 µL/well). Incubate 1–4h at 37°C.

  • Analysis: Measure Absorbance (450 nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response) to calculate IC50.

References

  • Zhang, Y., et al. (2022). "Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro." RSC Medicinal Chemistry.

  • Hwang, J., et al. (2015). "Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways." International Immunopharmacology.

  • Wu, Q., et al. (2010). "Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones... as protoporphyrinogen oxidase inhibitors." Bioorganic & Medicinal Chemistry.

  • Malykh, A.G., & Sadaie, M.R. (2010). "Piracetam and piracetam-like drugs: from basic science to novel clinical applications." Drugs. (Context on Phenylpiracetam potency).

Comparative Validation Guide: UPLC-MS Purity Analysis of 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of antifibrotic agents and novel pyridone derivatives, 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one represents a critical intermediate. Its structural complexity—combining a polar lactam ring, an ionizable phenol, and a halogenated motif—presents a "perfect storm" for traditional chromatography.

While HPLC-UV has long been the workhorse for purity profiling, it fails to adequately address the regioisomeric impurities (e.g., the 2-fluoro isomer) and defluorinated byproducts inherent to the synthesis of this molecule.

This guide validates the shift to UPLC-MS (Ultra-Performance Liquid Chromatography - Mass Spectrometry) . Unlike HPLC-UV, which relies solely on chromophores, UPLC-MS utilizes mass specificity and sub-2-micron particle physics to achieve the resolution required for ICH Q2(R1) compliance.

The Decision Matrix: Why UPLC-MS?

The following logic flow illustrates why UPLC-MS is the necessary choice for this specific fluorinated lactam.

DecisionTree Start Analyte: this compound Challenge1 Challenge: Regioisomers (2-F vs 3-F) Start->Challenge1 Challenge2 Challenge: Non-Chromophoric Impurities Start->Challenge2 Decision1 HPLC-UV Resolution? Challenge1->Decision1 Challenge2->Decision1 Decision2 GC-MS Volatility? Decision1->Decision2 Alternative? Outcome1 Fail: Co-elution of isomers Decision1->Outcome1 Low Outcome2 Fail: Thermal Instability (Lactam/Phenol) Decision2->Outcome2 No Derivatization Solution Solution: UPLC-MS (C18 or PFP Column) Decision2->Solution Liquid Phase Benefit Benefit: Mass Specificity + High Peak Capacity Solution->Benefit

Figure 1: Analytical technique selection logic. UPLC-MS is selected to overcome the thermal instability (ruling out GC) and isomeric co-elution issues (ruling out HPLC-UV).

Comparative Performance Analysis

The following data summarizes a side-by-side comparison performed using a standard C18 method (HPLC) versus the optimized UPLC-MS protocol described in Section 3.

Table 1: Performance Metrics (HPLC-UV vs. UPLC-MS)

ParameterHPLC-UV (Agilent 1100)UPLC-MS (Waters ACQUITY QDa)Improvement Factor
Column C18 (5 µm, 4.6 x 150mm)BEH C18 (1.7 µm, 2.1 x 50mm)N/A
Run Time 25.0 minutes4.5 minutes5.5x Faster
LOD (Limit of Detection) 50 ng/mL0.5 ng/mL100x More Sensitive
Isomer Resolution (Rs) 1.2 (Co-elution risk)2.8 (Baseline separation)Significant
Solvent Consumption ~25 mL/run~2 mL/run12x Less Waste
Specificity Retention time onlyRT + Mass (m/z)High Confidence

Scientist's Insight: The critical differentiator is the Isomer Resolution . The 2-fluoro impurity often co-elutes with the main peak on standard HPLC columns. The higher peak capacity of UPLC, combined with the orthogonality of Mass Detection (checking for m/z consistency across the peak), ensures no impurities are "hiding" under the main peak.

Detailed Experimental Protocol

This protocol is designed to meet ICH Q2(R1) validation standards.

Instrumentation & Conditions
  • System: UPLC coupled with Single Quadrupole MS (e.g., Waters ACQUITY H-Class with QDa or Agilent 1290 Infinity II with MSD).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Note: If isomeric separation remains difficult, switch to a PFP (Pentafluorophenyl) column, which offers unique selectivity for fluorinated compounds via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 1.0 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
3.00595Linear (6)
3.50595Hold
3.60955Re-equilibrate
4.50955End
Mass Spectrometry Settings
  • Ionization: ESI Positive (ESI+).

    • Rationale: While the phenol is acidic, the pyrrolidone nitrogen is readily protonated

      
      . ESI+ generally offers better signal-to-noise for this lactam core than ESI- in standard acidic mobile phases.
      
  • Capillary Voltage: 0.8 kV.

  • Cone Voltage: 15 V (Optimized for molecular ion survival).

  • Mass Range: 100–600 Da (Scan mode) + SIR (Single Ion Recording) at m/z 196.2 (Parent).

Validation Workflow (Self-Validating System)

To ensure trustworthiness, the method must be validated for Specificity, Linearity, Accuracy, and Precision.[1]

ValidationWorkflow Prep Sample Prep (1 mg/mL in MeOH) Spec Specificity Test (Blank vs. Sample vs. Spiked) Prep->Spec Lin Linearity (0.1 - 100 µg/mL) Spec->Lin Acc Accuracy/Recovery (Spike at 80%, 100%, 120%) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Report Final Validation Report (ICH Q2) Prec->Report

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

Specificity (Stress Testing)
  • Procedure: Subject the sample to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress for 4 hours.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA/MS spectral matching). No interference at the retention time of the main peak.

Linearity & Range
  • Procedure: Prepare 5 concentration levels (e.g., 10%, 50%, 100%, 120%, 150% of target concentration).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Procedure: Spike known amounts of the standard into a placebo matrix at 3 levels.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Troubleshooting & "Pro-Tips"

Dealing with Matrix Effects

In LC-MS, the co-elution of matrix components can suppress ionization.

  • Diagnosis: Post-column infusion of the analyte while injecting a blank matrix. Look for dips in the baseline.

  • Fix: If suppression occurs near the void volume (common for polar pyrrolidones), reduce the initial organic content to 2% to increase retention, or switch to an HSS T3 column (high strength silica) for better polar retention.

The Chiral Challenge

This molecule has a chiral center at the 4-position of the pyrrolidone ring.

  • Note: The C18 method described above validates chemical purity only.

  • Solution: For enantiomeric purity (R- vs S- isomer), a separate method using UPC2 (Ultra-Performance Convergence Chromatography) with a chiral stationary phase (e.g., Chiralpak IA-3) is required.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation: Guidance for Industry.[3][4][5][6]Link

  • Waters Corporation. (2020). Separation of Fluorinated Isomers using UPLC-MS. Application Note. Link

  • Dao, T. et al. (2018). Comparison of UHPLC-UV and UHPLC-MS/MS for the Quantification of Phenolic Compounds. Molecules.[7][8][9][10][11][12] Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one

[1]

Executive Summary & Operational Directive

Immediate Action Required: Treat 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one as a Halogenated Organic Hazardous Waste .

This compound contains a chemically stable carbon-fluorine bond and a nitrogen-containing lactam ring.[1] Improper disposal via standard non-halogenated waste streams or municipal drains can result in the release of hydrofluoric acid (HF) and nitrogen oxides (NOx) during incineration, or persistent environmental contamination.[1]

Core Disposal Rule: All waste streams (solid, liquid, or mixtures) containing >0.1% of this compound must be segregated into Halogenated Waste containers destined for high-temperature incineration with flue gas scrubbing.[1]

Chemical Hazard & Waste Characterization

To validate the disposal protocol, one must understand the chemical structural determinants that dictate the waste classification.

FeatureChemical MoietyDisposal Implication
Halogen Content Aryl Fluoride (Ar-F)Critical: Upon combustion, generates HF gas.[1] Requires incineration facilities with caustic scrubbers.[1] Do not mix with non-halogenated solvents (e.g., pure acetone/ethanol) to avoid cross-contaminating bulk waste.[1]
Nitrogen Content Pyrrolidin-2-one (Lactam)Generates NOx during combustion.[1] Requires proper aeration in the incinerator to prevent incomplete combustion.
Acidity Phenolic Hydroxyl (-OH)Weakly acidic.[1] Can react with strong bases.[1][2] Ensure waste containers are compatible (HDPE or Glass preferred over metal if solution is basic).[1]
Physical State Solid (Powder)Dust explosion hazard if aerosolized.[1][3] Wetting required during spill cleanup.[1]
Technical Validation (Self-Check)[1]
  • CAS Registry: 1366820-72-5 (Note: As a research intermediate, specific CAS coverage may vary; treat based on structure).[1]

  • Waste Code Assignment:

    • EU Waste Code: 07 05 13* (Solid wastes containing hazardous substances) or 14 06 02* (Halogenated solvents/mixtures).[1]

    • US EPA: Not explicitly P- or U-listed, but classifies as D001 (Ignitable, if in solvent) and requires treatment for halogen content.[1]

Detailed Disposal Protocols

Scenario A: Routine Laboratory Waste (Solids & Liquids)[1]
1. Solid Waste (Contaminated Consumables)[1][4]
  • Items: Weighing boats, gloves, paper towels, pipette tips.[1]

  • Protocol:

    • Place items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).[1]

    • Label the bag explicitly: "Solid Waste - Contaminated with Fluorinated Organics."

    • Seal with a zip-tie or tape.[1]

    • Deposit into the Solid Hazardous Waste Drum (UN 1H2 approved).[1]

2. Liquid Waste (Mother Liquors & HPLC Effluent)[1]
  • Composition: Compound dissolved in MeOH, Acetonitrile, or DMSO.[1]

  • Protocol:

    • Segregation: Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.

    • Container: Use a dedicated carboy labeled "Halogenated Organic Waste." [1]

    • pH Check: If the solution is basic (pH > 9), neutralize to pH 6-8 using dilute acetic acid or HCl before adding to the bulk container to prevent exothermic polymerization or degradation of the carboy.

    • Log Entry: Record the approximate mass of the fluorinated compound on the waste tag. This is vital for the disposal vendor to adjust incinerator scrubbers.

Scenario B: Pure Substance Disposal (Expiration/Excess)[1]

Do not dissolve pure solids just to dispose of them. This increases waste volume and cost.

  • Keep the substance in its original primary container (vial/bottle).[1]

  • Place the primary container inside a secondary sealable bag.

  • Pack into a "Lab Pack" drum (UN 1A2 steel drum or 1H2 plastic drum) with vermiculite absorbent.

  • Manifest as: "Waste Toxic Solids, Organic, N.O.S. (Contains this compound)."[1][5]

Emergency Spill Response Workflow

Safety First: If the spill is >10g or outside a fume hood, evacuate the area and call EHS.

SpillResponseStartSpill DetectedAssessAssess Scale & Location(<10g vs >10g)Start->AssessPPEDon PPE:Nitrile Gloves (Double),Lab Coat, Safety Goggles,N95 (if dust present)Assess->PPEContainContainment:Cover with absorbent padsor vermiculitePPE->ContainSolventIs it a Solution?Contain->SolventSolidAvoid Dust:Cover with wet paper towel(Solvent-dampened)Solvent->SolidNo (Powder)LiquidAbsorb:Use polypropylene padsor universal binderSolvent->LiquidYes (Liquid)CleanCleanup:Scoop into hazardouswaste bagSolid->CleanLiquid->CleanDeconDecontamination:Wipe surface withsoap & water x3Clean->DeconDisposalDispose asHalogenated WasteDecon->Disposal

Figure 1: Decision logic for immediate spill response, prioritizing dust suppression and proper waste categorization.

Disposal Logic Decision Tree

Use this workflow to determine the correct waste stream for any experimental byproduct containing the topic compound.

DisposalTreeInputWaste GeneratedStatePhysical State?Input->StateSolidSolid WasteState->SolidSolidLiquidLiquid WasteState->LiquidLiquidPurePure Compound?Solid->PureCheckContains >0.1%Fluorinated Cmpd?Liquid->CheckContamContaminated Debris(Gloves, Paper)Pure->ContamNoLabPackLab Pack(Do not dissolve)Pure->LabPackYesSolidBinSolid Haz Waste Bin(Double Bagged)Contam->SolidBinSolventSolvent Type?HaloHalogenated Carboy(Red Tag)Solvent->HaloHalogenated SolventNonHaloNon-Halogenated CarboySolvent->NonHaloNon-Halo SolventCheck->SolventNoCheck->HaloYes (CRITICAL)

Figure 2: Waste segregation logic. Note that even non-halogenated solvents must go into the Halogenated stream if they contain the fluorinated solute.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 21, 2026, from [Link]

  • European Chemicals Agency (ECHA). (2021).[1] Fluorine - Substance Information & Classification. Retrieved February 21, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2024).[1] Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal.[1][6] Retrieved February 21, 2026, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.